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Zinc diphenoxide

Cat. No.: B13758223
CAS No.: 555-91-9
M. Wt: 251.6 g/mol
InChI Key: YMTQMTSQMKJKPX-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research in Zinc Phenoxide Complexes

The study of organozinc compounds has a rich history dating back to the 19th century. However, the focused investigation into zinc phenoxide complexes as distinct, well-defined chemical entities gained momentum in the latter half of the 20th century. Early research laid the groundwork for understanding their synthesis and basic structural features.

A significant turning point in the evolution of zinc phenoxide chemistry was the recognition of their potential in catalysis. A pioneering discovery in the late 1990s by Coates and colleagues demonstrated that zinc complexes supported by bulky β-diketiminate (BDI) ligands were highly active for the copolymerization of carbon dioxide and epoxides. mun.ca This work sparked a surge of interest in developing well-defined, single-site zinc catalysts.

The subsequent decades saw an explosion in the design and synthesis of sophisticated ligand frameworks to support the zinc phenoxide core. Researchers moved from simple, often poorly characterized systems to structurally precise molecular catalysts. This evolution was driven by the need for greater control over polymerization reactions. Key developments include the introduction of:

Schiff Base Ligands: These provided versatile coordination environments, allowing for the synthesis of complexes with varying coordination numbers and geometries. capes.gov.br

Phenoxy-imine and Amine-phenolate Ligands: These ligands offer a combination of hard (oxygen) and soft (nitrogen) donor atoms, enabling fine-tuning of the electronic properties of the zinc center. scielo.briaamonline.orgmdpi.comacs.org

β-Ketoiminate Ligands: Following the initial success of BDI ligands, a wide range of β-ketoiminate zinc phenoxide complexes have been developed, showing remarkable activity in ring-opening polymerization. d-nb.infonih.govresearchgate.netnih.gov

Macrocyclic Ligands: The use of macrocyclic platforms has led to the creation of di- and multinuclear zinc phenoxide complexes, where cooperative effects between metal centers can enhance catalytic performance. nih.gov

This progression from simple salts to complex, ligand-supported molecules has been enabled by advancements in analytical techniques such as single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and computational methods like Density Functional Theory (DFT), which provide detailed insights into their structure and bonding. d-nb.infolincoln.ac.ukrsc.org

Scope and Significance of Zinc Phenoxide Compounds in Modern Chemical Research

The importance of zinc phenoxide complexes in modern chemistry is substantial, primarily due to their role as versatile and efficient catalysts for the synthesis of biodegradable polymers. Their low toxicity, relative abundance, and predictable coordination chemistry make zinc an attractive metal for sustainable chemical transformations. mdpi.comnih.govnih.gov

Catalysis in Polymer Synthesis: The most significant application of zinc phenoxide compounds is in Ring-Opening Polymerization (ROP) of cyclic esters, particularly lactide, to produce polylactide (PLA). rsc.orgrsc.orgbac-lac.gc.ca PLA is a leading biodegradable and biocompatible polymer derived from renewable resources, making it a sustainable alternative to petroleum-based plastics. Zinc phenoxide complexes act as initiators for this reaction, and by carefully designing the steric and electronic environment around the zinc center, researchers can control the polymerization rate, the molecular weight of the polymer, and its stereochemistry. mdpi.comd-nb.infonih.govrsc.org

Another critical area is the copolymerization of CO₂ and epoxides to synthesize polycarbonates. mun.canih.govnih.gov This process utilizes carbon dioxide, a greenhouse gas, as a chemical feedstock, offering a green route to valuable polymer materials.

Structural and Mechanistic Studies: The diverse structures adopted by zinc phenoxide complexes, from mononuclear species to multinuclear clusters, make them excellent subjects for fundamental studies in coordination chemistry. d-nb.infonih.govlincoln.ac.uk They exhibit various coordination geometries, including tetrahedral, square pyramidal, and trigonal-bipyramidal. d-nb.infolincoln.ac.uk Detailed mechanistic investigations into their catalytic cycles, often combining kinetic experiments and computational modeling, have provided deep insights into the coordination-insertion mechanism that governs the ROP of lactides. nih.govresearchgate.net

Other Applications: Beyond polymerization, research has explored the use of zinc phenoxide complexes in other areas. Their characteristic photoluminescent properties have generated interest in their potential application as materials for organic light-emitting diodes (OLEDs) and as fluorescent sensors. lincoln.ac.ukrsc.orgacs.orgacs.orgrsc.org Furthermore, they serve as valuable structural and functional models for the active sites of zinc-containing metalloenzymes, aiding in the understanding of biological processes. acs.orgmdpi.comfrontiersin.org

The ability to systematically modify both the phenoxide group and the ancillary ligands provides a powerful tool for tuning the properties of these complexes for specific applications. This "tunability" is a central theme in current research, driving the development of next-generation catalysts and functional materials.

Detailed Research Findings:

The catalytic activity of zinc phenoxide complexes in the ring-opening polymerization of lactide is highly dependent on the nature of the ancillary ligand and the phenoxide substituent. The following table summarizes representative findings from the literature.

Catalyst/Initiator SystemMonomerMonomer/Catalyst RatioTime (h)Conversion (%)Polymer Molecular Weight (M_n) ( g/mol )
(L1)ZnOPh (1) nih.govnih.govL-Lactide200:10.08>9928,100
(L2)ZnOPh (5) nih.govnih.govL-Lactide200:10.08>9927,600
Tridentate β-diketiminato zinc phenoxide rsc.orgL-Lactide5000:1Not specifiedHighControlled
[(C8NNBTP)ZnEt] (2) + 9-AnOH rsc.orgrac-Lactide100:119613,900
[LZn₂(Ph)₂] nih.govrac-Lactide100:119912,900

L1 = Me₂NC₂H₄NC(Me)CHC(Me)O; L2 = Me₂NC₃H₆NC(Me)CHC(Me)O; (C8NNBTP)H = bis(amine) benzotriazole (B28993) phenoxide ligand; 9-AnOH = 9-anthracenemethanol

The structural diversity of these complexes is also noteworthy, with coordination numbers at the zinc center ranging from three to six.

ComplexCoordination Number of ZincGeometry
[Zn₂(L)₂(O-O)₂H₂OCl₂] lincoln.ac.uk5 (Zn1), 4 (Zn2)Distorted square pyramidal (Zn1), Distorted tetrahedral (Zn2)
(L2)ZnOAr (5) d-nb.infonih.gov4Distorted tetrahedral
(L2)ZnOAr (6, 7, 8) d-nb.infonih.gov5Trigonal-bipyramidal
[(C8NNBTP)ZnEt] (2) rsc.orgrsc.org4Tetra-coordinated
[(C8NNBTP)₂M] (M=Zn, Mg) rsc.orgrsc.org6Hexa-coordinated

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2Zn B13758223 Zinc diphenoxide CAS No. 555-91-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

555-91-9

Molecular Formula

C12H10O2Zn

Molecular Weight

251.6 g/mol

IUPAC Name

zinc;diphenoxide

InChI

InChI=1S/2C6H6O.Zn/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

YMTQMTSQMKJKPX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Zinc Phenoxide Complexes

Conventional Synthetic Routes for Zinc Bis(phenoxide) Derivatives

The synthesis of simple zinc bis(phenoxide) complexes, where two phenoxide ligands are directly bound to a zinc center, can be achieved through straightforward, conventional routes.

Reactions of Diethylzinc (B1219324) with Phenolic Ligands

A common and direct method for the synthesis of zinc phenoxide complexes involves the reaction of diethylzinc (ZnEt₂) with phenolic ligands. acs.orgnih.gov This protonolysis reaction proceeds with the elimination of ethane (B1197151) gas, leading to the formation of a zinc-phenoxide bond. The stoichiometry of the reaction can be controlled to produce either mono- or bis-phenoxide complexes. For instance, reacting ZnEt₂ with one equivalent of a phenol (B47542) (ArOH) can yield an ethylzinc (B8376479) phenoxide intermediate, [(L)ZnEt], while reaction with two equivalents of the phenol results in the formation of the bis(phenoxide) complex, [(L)₂Zn]. rsc.org

Several studies have utilized this method with various substituted phenols. For example, a series of phenol diamine proligands were reacted with diethylzinc to yield the corresponding zinc ethyl complexes. acs.orgnih.gov Similarly, the reaction of ZnEt₂ with phosphinophenol proligands has been shown to produce dimeric ethylzinc phosphinophenolate complexes. rsc.org The nature of the substituents on the phenol can influence the structure of the final product, leading to either monomeric or dimeric species in the solid state. rsc.org A new bis(amine) benzotriazole (B28993) phenoxide ligand also successfully reacted with ZnEt₂ to form a monomeric tetra-coordinated zinc complex. rsc.org

Table 1: Examples of Zinc Phenoxide Complexes Synthesized from Diethylzinc

Phenolic Ligand Type Product Type Reference
Phenol diamine Zinc ethyl complex acs.orgnih.gov
Phosphinophenol Dimeric ethylzinc phosphinophenolate rsc.org
Iminophenolate Bis(homoleptic) zinc complex rsc.org
Bis(amine) benzotriazole phenoxide Monomeric tetra-coordinated zinc complex rsc.org

Ligand Exchange and Transmetalation Approaches

Ligand exchange and transmetalation reactions provide alternative synthetic routes to zinc phenoxide complexes, often starting from more stable zinc precursors like zinc halides or zinc amides.

Ligand exchange involves the displacement of a ligand on a zinc precursor with a phenoxide. For instance, zinc(II) halides can react with Schiff bases derived from phenols to form zinc phenoxide complexes with a tetrahedral geometry, where the zinc atom is coordinated to the phenolate (B1203915) oxygen, the imine nitrogen, and two halide atoms. tandfonline.comresearchgate.net

Transmetalation is another effective strategy. This can involve the reaction of a zinc precursor with a pre-formed metal phenoxide, or the reaction of an organozinc compound with a ligand that has been pre-complexed to another metal. For example, zinc(II) complexes have been synthesized via transmetalation with copper ions. nih.govacs.org The reaction of organozinc species like diphenylzinc (B92339) (Ph₂Zn) can also proceed through a transmetalation pathway. researchgate.net Furthermore, a ligand-exchange transamination reaction between homoleptic [Zn(N(SiMe₃)₂)₂] and a suitable ligand has been used to synthesize heteroleptic zinc complexes. scirp.org This approach is particularly useful for preparing complexes that are not readily accessible through direct protonolysis.

Synthesis of Zinc Phenoxide Complexes with Ancillary Ligands

The introduction of ancillary ligands allows for the fine-tuning of the steric and electronic properties of the zinc center, leading to a vast array of complexes with diverse structures and reactivity.

Schiff Base Ligands

Schiff base ligands, typically formed from the condensation of an aldehyde or ketone with a primary amine, are versatile ancillary ligands for the synthesis of zinc phenoxide complexes. mdpi.comacs.org These ligands can be designed to be bidentate, tridentate, or tetradentate, offering a high degree of control over the coordination geometry of the zinc center.

The synthesis of zinc phenoxide complexes with Schiff base ligands often involves the reaction of a zinc salt, such as zinc acetate (B1210297) or zinc chloride, with the pre-formed Schiff base ligand in a suitable solvent. tandfonline.comresearchgate.netmdpi.com The phenolic proton of the Schiff base is typically deprotonated during the reaction, leading to the formation of a zinc-phenoxide bond. The resulting complexes can exhibit various coordination numbers and geometries, including four-coordinate tetrahedral and five-coordinate structures. tandfonline.comresearchgate.netcapes.gov.br In some cases, polynuclear zinc complexes can be formed, where phenoxide or other bridging ligands connect multiple zinc centers. mdpi.com For instance, the reaction of a tridentate Schiff base ligand with zinc acetate has been shown to produce hexanuclear and tetranuclear zinc complexes. mdpi.com Novel heteroligand zinc(II) complexes have also been synthesized using redox-active Schiff bases in combination with other chelating ligands like 2,2'-bipyridine (B1663995). mdpi.com

β-Diketiminate and β-Amidoenoate Ligands

β-Diketiminate and β-amidoenoate ligands are another important class of ancillary ligands for stabilizing zinc phenoxide complexes. These monoanionic, bidentate ligands feature a delocalized six-membered ring upon coordination to a metal center.

The synthesis of heteroleptic zinc phenoxide complexes with β-diketiminate ligands can be achieved by reacting a β-diketiminate zinc alkyl or amide precursor with a phenol. mdpi.comnih.gov This approach allows for the systematic variation of both the β-diketiminate ligand and the phenoxide substituent, enabling detailed studies of their influence on the complex's structure and reactivity. nih.govuni-due.de The resulting complexes have been shown to adopt both mononuclear and binuclear structures in the solid state, often with the phenoxide ligand bridging two zinc centers in the binuclear species. nih.govuni-due.de The introduction of fluorine-containing substituents on the β-diketiminate ligand has also been explored. d-nb.infosemanticscholar.org

Similarly, β-amidoenoate ligands can be used to synthesize ethylzinc β-amidoenoate complexes through the 1:1 reaction of diethylzinc with the corresponding β-aminoenoate ligand. mdpi.comucl.ac.uk These complexes have been characterized as dimeric species in the solid state. mdpi.comucl.ac.ukresearchgate.net

Table 2: Representative Zinc Complexes with β-Diketiminate and β-Amidoenoate Ligands

Ancillary Ligand Type Zinc Precursor Phenoxide/Other Group Resulting Complex Type Reference
β-Diketiminate LZnEt ArOH Heteroleptic Zinc Phenoxide mdpi.comnih.gov
β-Diketiminate ZnEt₂ - Homoleptic Zinc Complex rsc.org
β-Diketiminate ZnCl₂ - Heteroleptic Zinc Chloride rsc.org
β-Amidoenoate ZnEt₂ - Dimeric Ethylzinc β-Amidoenoate mdpi.comucl.ac.uk

Macrocyclic and Chelating Ligands

Macrocyclic and other chelating ligands provide a pre-organized framework for the coordination of zinc ions, often leading to highly stable and structurally well-defined zinc phenoxide complexes.

Macrocyclic Schiff base ligands have been used to synthesize tetranuclear zinc(II) complexes through the reaction of the pre-formed macrocycle with a zinc salt. nih.govsemanticscholar.org In these structures, the phenoxide groups can act as bridges between the metal centers. Trinuclear cage-like zinc(II) macrocyclic complexes have also been reported, where three zinc ions are coordinated by two macrocyclic units. cam.ac.uk

Other chelating ligands, such as phenolate diamines and phosphinophenolates, have also been employed to create well-defined zinc phenoxide environments. acs.orgnih.govrsc.org The reaction of these ligands with diethylzinc leads to the formation of zinc ethyl complexes, which can be further reacted to introduce other functionalities. acs.orgnih.govrsc.org The use of chelating ligands is advantageous as it can prevent the formation of polymeric species and lead to discrete, characterizable complexes. acs.org For example, P,O-phosphinophenolate ligands form dimeric zinc complexes with bridging phenoxide oxygens. rsc.org

Quinoxaline-Based Ligands

Quinoxaline (B1680401) derivatives serve as versatile ligands in coordination chemistry, and their complexation with zinc(II) has been explored for various applications. researchgate.netresearchgate.net The synthesis of zinc complexes with quinoxaline-based ligands can be achieved through several methods. For instance, amino- and hydrazino-substituted quinoxalines can be complexed with zinc(II) ions. znaturforsch.com

A notable synthesis involves the reaction of a tricyclic quinoxaline derivative with diethyl zinc and 2,6-diisopropylphenol, which results in the formation of a unique hexameric macrocyclic complex where the quinoxaline acts as a monoanionic ligand, bridging two zinc cations. znaturforsch.com In this structure, each zinc ion is tetrahedrally coordinated. znaturforsch.com Monomeric complexes have also been synthesized in a similar manner. znaturforsch.com

Furthermore, mixed ligand complexes of zinc(II) have been prepared using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline. nih.gov These syntheses typically result in complexes with an octahedral geometry around the zinc(II) center. nih.gov The coordination chemistry of quinoxaline ligands is rich, combining the chelating ability of 2,2'-bipyridine with the bridging properties of quinoxaline itself. mdpi.com

Quinoxaline Ligand TypeZinc SourceOther ReagentsResulting Complex StructureReference
Amino- and hydrazino-substituted quinoxalinesZn(II) ions-General complex formation znaturforsch.com
Tricyclic quinoxaline derivativeDiethyl zinc2,6-diisopropylphenolHexameric macrocyclic complex znaturforsch.com
N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamineZn(II) salt1,10-phenanthrolineOctahedral mixed ligand complex nih.gov

Preparation of Heterodinuclear and Multinuclear Zinc Phenoxide Species

The synthesis of heterodinuclear and multinuclear zinc phenoxide complexes often utilizes macrocyclic ligands designed to support multiple metal centers. A common strategy is sequential metalation. This involves the initial reaction of the ligand with a zinc precursor, such as diethyl zinc, to form a monozinc intermediate in situ. acs.orgrsc.org Subsequently, a second, different metal salt is introduced to form the heterodinuclear complex. acs.orged.ac.uk This method has proven effective for creating complexes containing Zn(II) alongside metals from Group 1 (Li(I), K(I)), Group 2 (Mg(II), Ca(II)), or Group 13 (Al(III), Ga(III), In(III)). rsc.orged.ac.uk For instance, reacting a macrocyclic diphenolate-tetra-amine ligand first with diethyl zinc and then with a Group 1 or 2 metal source can yield heterodinuclear complexes with high conversion rates. acs.orged.ac.uk

An alternative route to these complexes is a metal redistribution reaction, which involves heating a mixture of two different homodinuclear complexes for an extended period. acs.orgscispace.com This approach relies on the thermodynamic stability of the resulting heterodinuclear species. scispace.com

Trinuclear and other polynuclear zinc complexes have also been synthesized. For example, dinucleating imine- and amine-based ligands with a bisphenol backbone can coordinate with zinc to form both dinuclear and trinuclear species. acs.org The reaction of tetranuclear ethyl-zinc complexes with certain alcohols can also lead to changes in nuclearity; for example, reaction with isopropanol (B130326) can result in a trinuclear zinc complex. rsc.org The synthesis of di- and tri-nuclear Zn(II)-salophen complexes can be achieved by using bis- or tris-salicylaldehyde as a bridging unit in the presence of monoimines and zinc acetate. researchgate.netpsu.edu

Synthesis StrategyLigand TypeMetal PrecursorsResulting NuclearityKey AspectReference
Sequential MetalationMacrocyclic diphenolate-tetra-amineDiethyl zinc, Group 1/2 metal saltsHeterodinuclear (Zn/Li, Zn/K, Zn/Mg, Zn/Ca)In situ formation of monozinc intermediate acs.orged.ac.uk
Sequential MetalationSymmetrical macrocycleDiethyl zinc, MCl3 (M=Al, Ga, In)Heterodinuclear (Zn/Al, Zn/Ga, Zn/In)High yields, thermodynamic products rsc.org
Metal RedistributionMacrocyclicHomodinuclear Group 1 and di-zinc complexesHeterodinuclear (Group 1/Zn)Heating equimolar mixtures scispace.com
Ligand-Directed AssemblyDinucleating imine/amine-based bisphenolZinc alkyls, alkoxides, etc.Dinuclear and TrinuclearLigand framework supports multiple metals acs.org
Protonolysis/DemetalationTetranuclear ethyl-zinc macrocycleIsopropanolTrinuclearAlcohol choice influences nuclearity rsc.org
Bridging Unit CondensationBis- or tris-salicylaldehydeZinc acetate, monoiminesDinuclear and TrinuclearOne-pot reaction process researchgate.netpsu.edu

Control over Nuclearity and Molecularity in Synthesis

Controlling the nuclearity (the number of metal centers) and molecularity (the number of ligand and metal units in the final structure) of zinc phenoxide complexes is critical for tailoring their properties. Several factors influence the final structure, including the ligand design, the metal-to-ligand ratio, the choice of solvent, and the specific reaction conditions. researchgate.netlibretexts.org

The steric and electronic properties of the ligands play a crucial role. For example, using sterically bulky β-diketiminate (BDI) ligands can favor the formation of dimeric zinc complexes. d-nb.info Similarly, the use of P,O-phosphinophenolate ligands with bulky ortho-substituents can discourage excessive aggregation of zinc alkoxide species. rsc.org In contrast, less sterically hindered phenoxyimine ligands can lead to the formation of multimetallic clusters. acs.org

The synthetic protocol itself is a key determinant. For instance, with calix acs.orgarene-based ligands, adjusting the metal-to-ligand ratio and synthetic conditions can selectively produce mononuclear, dinuclear, or trinuclear complexes. researchgate.net The nature of the solvent and the crystallization method are also influential in these systems. researchgate.net In the synthesis of heteroleptic zinc phenoxide complexes with β-ketoiminate ligands, the structure in the solid state can vary from mononuclear to dinuclear depending on the substituents on the phenoxide ligand. d-nb.info For instance, ortho-substituted phenolates can lead to mononuclear structures, while less hindered phenolates form phenoxide-bridged dimers. d-nb.info

The stability of the resulting complexes can also dictate the observable species. While some heteroleptic zinc alkoxide species are stable in solution, others may be unstable and decompose into homoleptic species, demonstrating that thermodynamic factors are at play. rsc.org The choice of reactants can also lead to unexpected changes in nuclearity, such as the demetalation and formation of a trinuclear complex from a tetranuclear precursor upon reaction with a specific alcohol. rsc.org

FactorExample SystemEffect on Nuclearity/MolecularityReference
Ligand Stericsβ-diketiminate (BDI) ligandsBulky substituents favor dimers. d-nb.info
Ligand StericsP,O-phosphinophenolate ligandsBulky ortho-substituents disfavor aggregation. rsc.org
Ligand StericsPhenoxyimine ligandsLess hindered ligands can form multimetallic clusters. acs.org
Metal/Ligand RatioCalix acs.orgarene-based ligandsCan be tuned to yield mononuclear, dinuclear, or trinuclear complexes. researchgate.net
Synthetic ConditionsCalix acs.orgarene-based ligandsSolvent and crystallization method influence the final nuclearity. researchgate.net
Phenoxide Substituentsβ-ketoiminate zinc phenoxidesOrtho-substituted phenolates lead to mononuclear, less hindered to dinuclear structures. d-nb.info
Reactant ChoiceTetranuclear ethyl-zinc macrocycle + alcoholUse of isopropanol leads to demetalation and a trinuclear complex. rsc.org

Advanced Structural Elucidation and Characterization of Zinc Phenoxide Systems

Single Crystal X-ray Crystallography of Monomeric and Dimeric Zinc Phenoxide Complexes

For instance, while many donor-functionalized β-ketoiminate zinc phenoxide complexes adopt binuclear structures in the solid state, complex 5 (L²ZnOAr, where L² = Me₂NC₃H₆NC(Me)CHC(Me)O and Ar = Ph) is mononuclear. d-nb.info In contrast, a mono-Zn(II) complex with a diphenolate–diimine ligand was found to be dimeric, featuring a half-cubane (Zn₂O₂) structure resulting from Zn-O coordination. rsc.org Similarly, a Zn(II) complex of a salen-like scaffold, Zn(sal) , crystallizes as a head-to-tail dimer. mdpi.com The nuclearity is often influenced by the steric bulk of the ligands; for example, a diaminebis(aryloxido) ligand with tert-butyl groups on the phenoxo rings leads to monomeric four-coordinate zinc complexes. rsc.org

Analysis of Coordination Geometries (e.g., Tetrahedral, Square Pyramidal, Octahedral)

Zinc(II), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, leading to various geometries in its phenoxide complexes. The specific geometry is dictated by the steric and electronic properties of the ligands involved.

Tetrahedral Geometry : This is a common coordination geometry for four-coordinate zinc centers. In a zwitterionic mononuclear complex, [ZnCl₂L] , where L is 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, the zinc atom adopts a distorted tetrahedral geometry, coordinating to two chloride atoms, the deprotonated phenol (B47542) oxygen, and one amino group. rsc.org Similarly, several fluorinated zinc complexes with benzothiazol-2-yl substituted phenoxide ligands feature roughly tetrahedral geometries. acs.org The Cd(II) center in the heterodinuclear complex (6) also adopts a tetrahedral geometry. rsc.org

Square Pyramidal and Trigonal-Bipyramidal Geometry : Five-coordinate zinc centers are frequently observed, typically exhibiting geometries that are intermediate between square pyramidal and trigonal-bipyramidal. The τ₅ parameter is often used to quantify the geometry, where τ₅ = 0 for an ideal square pyramidal and τ₅ = 1 for an ideal trigonal-bipyramidal geometry.

In a series of binuclear complexes with donor-functionalized β-ketoiminate ligands, τ values indicated a preference for a trigonal-bipyramidal arrangement (τ = 0.83–0.88). d-nb.info

A dimeric mono-Zn(II) complex showed identical distorted penta-coordinate geometries with τ = 0.53. rsc.org

In the heterodinuclear complex FeZn(ONO)₃ , the five-coordinate zinc center's geometry lies between trigonal bipyramidal and square pyramidal, with a τ value of 0.252. rsc.org

A dinuclear phenoxo-bridged zinc complex was found to uniquely contain both a five-coordinated zinc atom in a square-pyramidal geometry and a four-coordinated zinc atom in a tetrahedral geometry within the same molecule. researchgate.net

Octahedral Geometry : Six-coordinate zinc centers typically adopt octahedral geometries. In a C₂ symmetric dinuclear zinc acetate (B1210297) complex, Zn₂L1(OAc)₂(BF₄)•2MeOH , each of the two zinc centers has a distorted octahedral geometry with an N₃O₃ donor set. nih.gov The heterodinuclear complex (6) features a hexa-coordinate, octahedral Zn(II) center. rsc.org

Table 1: Coordination Geometries in Selected Zinc Phenoxide Complexes
Complex Type/FormulaCoordination NumberGeometryKey Structural FeatureReference
Mononuclear [ZnCl₂L]4Distorted TetrahedralZwitterionic complex with bidentate ligand. rsc.org
Binuclear β-ketoiminate complexes5Trigonal-Bipyramidalτ values of 0.83–0.88. d-nb.info
Dinuclear [Zn₂(μ-LClO)Cl₂]+5Distorted Square PyramidalPhenoxide-bridged dinuclear cation. rsc.org
Dinuclear Zn₂L1(OAc)₂+6Distorted OctahedralC₂ symmetric structure with an N₃O₃ donor set. nih.gov
Heterodinuclear Zn(II)/Cd(II) Complex (6)6 (Zn) / 4 (Cd)Octahedral (Zn) / Tetrahedral (Cd)Contains two different metal centers with distinct geometries. rsc.org

Bridging Ligand Architectures (e.g., Phenoxide, Alkoxide, Halide Bridges)

In polynuclear zinc complexes, bridging ligands are crucial in holding the metal centers together. The phenoxide group itself is a very common bridging ligand, but other groups can also fulfill this role.

Phenoxide Bridges : The oxygen atom of a phenoxide ligand frequently bridges two zinc centers, forming a central Zn₂O₂ core. This is observed in numerous dimeric zinc phenoxide complexes, including those with β-ketoiminate ligands and salen-type ligands. d-nb.inforesearchgate.net In some diphenoxo-bridged structures, each metal center is coordinated by a terminal phenolate (B1203915) oxygen and a bridging phenolate oxygen from two different ligands. acs.org

Alkoxide Bridges : The attempted protonolysis of a tetranuclear zinc complex with iso-propanol resulted in a trinuclear complex, [Zn₃(μ²-OⁱPr)₂(μ³-OⁱPr)(HL¹)] , featuring both doubly (μ²) and triply (μ³) bridging isopropoxide ligands. rsc.org

Oxyanion and Halide Bridges : Other anions can co-exist with phenoxides and act as bridges. In one study, acetate (OAc⁻) anions were found to form bridges between two zinc centers in a dinuclear complex, creating a C₂ symmetric structure. nih.gov The presence of such bridging oxyanions was found to significantly enhance the stability of the dinuclear zinc complexes in aqueous solution. nih.govresearchgate.net In heterodinuclear complexes, iodide co-ligands have also been observed. rsc.org

Table 2: Bridging Architectures in Polynuclear Zinc Phenoxide Systems
Complex TypeBridging Ligand(s)Structural DescriptionReference
Binuclear β-ketoiminate complexesPhenoxideForms a central four-membered Zn₂O₂ ring. d-nb.info
Dinuclear dipicolylamine complexPhenoxide, Acetate (OAc⁻)A central phenoxy anion and two bridging OAc⁻ anions. nih.gov
Trinuclear macrocycle complexIsopropoxide (OⁱPr)Features μ²-OⁱPr and μ³-OⁱPr bridges. rsc.org
Heterodinuclear Zn(II)/Ca(II) complexDiphenolate, IodideDiphenolate moieties from the main ligand and an iodide co-ligand. rsc.org
Dinuclear Salen-type complexPhenoxidePhenolic oxygen of the salen ligand bridges the two Zn(II) ions. researchgate.net

Spectroscopic Techniques for Structural and Electronic Characterization

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are vital for probing the structure, dynamics, and electronic properties of zinc phenoxide complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Variable-Temperature NMR for Fluxionality)

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of zinc phenoxide complexes in solution. The chemical shifts of ligand protons are typically shifted upon coordination to the Lewis acidic zinc center. d-nb.info For instance, the ipso-phenyl carbon atoms of the phenoxide groups in β-ketoiminate complexes are significantly shifted to a higher field in the ¹³C NMR spectra compared to the corresponding free phenol. d-nb.info In many cases, NMR studies indicate that the complexes retain their solid-state structure in solution without significant ligand dissociation. rsc.orgrsc.org

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as fluxionality or equilibria between different species.

Fluxionality : The ¹H NMR spectrum of a trinuclear zinc complex at 300 K showed broad resonances, suggesting a fluxional structure in solution. Upon cooling to 213 K, the spectrum sharpened, consistent with a more rigid, asymmetric structure. rsc.org

Monomer-Dimer Equilibrium : Mononuclear phenolate diamine zinc hydride complexes were studied using VT-¹H NMR, which revealed that while the complexes are mononuclear at room temperature, the signals broaden upon cooling, consistent with an equilibrium between mononuclear and dinuclear bis(μ-hydrido) species. acs.orgacs.org This temperature-dependent equilibrium was further probed by DOSY NMR experiments. acs.org

Hindered Rotation : In certain β-ketoiminate zinc phenoxide complexes, the resonances for N(CH₃)₂ protons appear as broad signals at 25°C, indicating hindered rotation. The expected triplet pattern emerges upon heating to 40°C. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox-Active Ligands

EPR spectroscopy is specifically used to detect and characterize species with unpaired electrons, such as organic radicals. While Zn(II) is EPR-silent (d¹⁰), if it is coordinated to a redox-active ligand that can be oxidized to a radical form (e.g., a phenolate oxidized to a phenoxyl radical), EPR becomes an essential tool.

Several studies have focused on the generation of zinc(II)-coordinated phenoxyl radicals. acs.orgacs.org The electrochemical or chemical one-electron oxidation of the coordinated phenolate ligand results in a paramagnetic species. The resulting EPR spectrum is characteristic of the phenoxyl radical, allowing for the description of the electronic structure of these complexes. acs.orgacs.org For example, the oxidation of a dinuclear zinc complex [Zn₂(L)₂] resulted in a dimeric unit that remained intact and exhibited an EPR spectrum characteristic of a Zn(II)-coordinated phenoxyl radical. acs.org In another study, the reaction of a specific synthon, (ONOˢq•)Zn(py)₂ , which contains a ligand radical, yielded a solution EPR spectrum at 77 K with a broad, isotropic signal at g ≈ 2.00, consistent with an S = 1/2 spin system. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For zinc phenoxide complexes, the spectra are often dominated by intraligand (IL) or intraligand charge-transfer (ILCT) transitions, as d-d transitions are not possible for the d¹⁰ Zn(II) ion.

The UV-vis absorption spectra of zinc complexes are often similar to those of the free ligands, though the molar extinction coefficients are typically doubled in complexes with two ligands per metal center. nih.govacs.org Key observations include:

Intraligand Charge-Transfer (ILCT) : In zinc complexes with donor-acceptor type ligands, distinct ILCT bands can be observed. For example, the complex [Zn(m-L)₂] exhibits a distinct absorption band in the visible region (λₘₐₓ = 417 nm in toluene) attributed to an S₀ → S₁ transition with ILCT character, involving the depletion of electron density from a tertiary amine unit and an increase in the phenoxazole moiety. nih.gov

Solvatochromism : Strong emission solvatochromism is often observed, where the emission maximum shifts to lower energy (red-shift) in more polar solvents. This was seen in complexes [Zn(m-L)₂] and [Zn(p-L)₂] , with a redshift of about 2000 cm⁻¹ when changing the solvent from toluene (B28343) to dichloromethane. nih.govacs.org

Ligand-Based Oxidations : When a complex contains a redox-active phenolate, UV-Vis spectroscopy can be used alongside electrochemistry to monitor ligand-based oxidations. The appearance of new absorption bands upon oxidation can be characteristic of the formation of the phenoxyl radical species. acs.orgacs.org

Table 3: UV-Visible Spectral Data for Selected Zinc Phenoxide Complexes
ComplexSolventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Transition AssignmentReference
[Zn(m-L)₂]Toluene4174,550Intraligand Charge-Transfer (ILCT) nih.gov
[Zn(p-L)₂]Toluene36652,000Intraligand (π→π*) nih.gov
1a(Zn) (Grid complex)Not specified367, 5875.1 x 10⁴, 7.8 x 10⁴Highly delocalized ligand transition pnas.org

Advanced Computational Studies in Structural Elucidation

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of zinc phenoxide systems, offering a favorable balance between computational cost and accuracy for studying their electronic and nuclear structures. arxiv.orgresearchgate.net DFT calculations are widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, and for elucidating the electronic structure, which governs the molecule's reactivity and properties. arxiv.orgajol.info

The practical application of DFT relies on the Kohn-Sham formalism, which simplifies the complex many-body problem of interacting electrons into a system of non-interacting electrons moving in an effective potential. arxiv.org The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional, which approximates the intricate electron-electron interactions. arxiv.orgresearchgate.net A variety of XC functionals have been developed, and their performance can be compared for specific applications. researchgate.net

In the context of zinc phenoxide complexes, DFT has been used to:

Investigate Reaction Mechanisms: DFT calculations have been employed to study the cyclopropanation reactions of iodomethylzinc phenoxide with olefins, revealing concerted mechanisms and providing insights into the reaction barriers. acs.org

Analyze Noncovalent Interactions: DFT has been instrumental in studying intramolecular spodium bonds (a type of σ-hole interaction) in dinuclear zinc(II) complexes, where an interaction exists between the zinc atom and a nearby oxygen atom. mdpi.com These studies often involve optimizing the geometry of model systems to reveal "hidden" σ-holes. mdpi.com

Elucidate Electronic Structures: DFT calculations are used to determine the electronic structure of zinc phenoxide complexes, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This information is crucial for understanding the electronic transitions and photoluminescent properties of these materials. For instance, in fluorinated zinc(II) complexes, DFT has shown that fluorination significantly lowers the HOMO and LUMO energy levels. nih.govacs.org

Complement Experimental Data: DFT calculations are frequently used in conjunction with experimental techniques like X-ray crystallography. For example, in the study of a phenoxo-bridged dinuclear zinc(II) Schiff base complex, DFT was used to gain deeper insight into the structural features observed experimentally. researchgate.net Similarly, DFT has been used to study the structure and stability of tautomeric forms of ligands and their corresponding metal complexes. researchgate.net

Predict Molecular Properties: DFT can predict various molecular properties, such as bond lengths and bond angles, which are often in good agreement with experimental data. ajol.info For zinc complexes, DFT calculations have been used to predict coordination geometries, such as tetrahedral or octahedral environments around the zinc ion. ajol.info

The choice of basis set is another critical parameter in DFT calculations. Basis sets like def2-TZVP and 6-31G(d,p) are commonly used for geometry optimizations and electronic structure calculations of zinc complexes. arxiv.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method for translating the complex wavefunctions of molecular systems into the familiar language of localized Lewis-like structures, including one-center lone pairs and two-center bonds. uni-muenchen.defaccts.de This approach provides chemists with an intuitive framework for understanding chemical bonding and reactivity. uni-muenchen.de The NBO method transforms the initial atomic orbital basis set into a series of localized orbitals: Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and ultimately, Natural Bond Orbitals (NBOs). uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.denumberanalytics.com The energetic significance of these interactions, which represent delocalization effects and deviations from an idealized Lewis structure, can be estimated using second-order perturbation theory. uni-muenchen.denumberanalytics.com The stabilization energy, E(2), associated with these delocalizations provides a quantitative measure of the interaction strength. uni-muenchen.detaylorandfrancis.com

In the study of zinc phenoxide and related systems, NBO analysis has been employed to:

Investigate Metal-Ligand and Metal-Metal Bonding: NBO analysis can be used to study dative bonding between a metal and its ligands, as well as potential metal-metal interactions. mdpi.com For instance, in a dimeric zinc complex, NBO analysis revealed donor-acceptor interactions between the filled d-type lone-pair orbitals of one zinc atom and the empty antibonding orbitals of the other, indicating the presence of a Zn···Zn interaction. mdpi.com

Characterize Electronic Structures: NBO analysis provides insights into the electronic structure of molecules. For example, in heteroleptic β-ketoiminate zinc phenoxide complexes, NBO analysis was performed to study their electronic properties in detail. d-nb.info

Analyze Hyperconjugative Interactions: The method is used to study hyperconjugation, which involves charge transfer from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. taylorandfrancis.com

Understand Inter- and Intramolecular Interactions: NBO analysis can identify and quantify various non-covalent interactions, such as hydrogen bonds. taylorandfrancis.com For example, it has been used to confirm the presence of intramolecular C-H···N hydrogen bonds by analyzing the orbital overlap between a nitrogen lone pair and a C-H antibonding orbital. taylorandfrancis.com

Elucidate Bonding in Coordination Complexes: NBO analysis has been applied to understand the nature of the M-N bonds in zinc(II) tetrabenzoporphyrin complexes, revealing a significant ionic character. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two powerful theoretical methods used to analyze the electron density and chemical bonding in molecular systems, including zinc phenoxide complexes. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density (ρ(r)), which is a physically observable quantity. amercrystalassn.org This theory allows for the partitioning of a molecule into atomic basins and the characterization of the chemical bonds between them. amercrystalassn.org

A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. mdpi.com The properties of the electron density at the BCP provide valuable information about the nature of the chemical bond. Important QTAIM parameters include:

Electron density at the BCP (ρ(r)) : Low values are typically associated with closed-shell interactions, such as ionic or van der Waals bonds, while higher values indicate shared (covalent) interactions. uitm.edu.my

Laplacian of the electron density (∇²ρ(r)) : A positive Laplacian (∇²ρ(r) > 0) signifies a depletion of electron density at the BCP, characteristic of closed-shell interactions. A negative Laplacian (∇²ρ(r) < 0) indicates a concentration of electron density, typical of covalent bonds. mdpi.com

Total energy density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can also help classify the interaction. A negative H(r) is indicative of a covalent interaction, while a positive H(r) suggests an ionic or non-covalent interaction. mdpi.comuitm.edu.my

In the study of zinc phenoxide and related complexes, QTAIM has been used to:

Characterize non-covalent interactions like spodium bonds in dinuclear zinc(II) complexes. mdpi.com

Investigate the nature of metal-ligand bonds, such as Zn-O and Zn-N bonds, often revealing them to be predominantly closed-shell or ionic in character. mdpi.comuitm.edu.my

Differentiate between various types of chemical interactions within a molecule. mdpi.com

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive way to visualize regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization, and a value around 0.5 is characteristic of a uniform electron gas, typical of metallic bonding. aps.org

ELF analysis is particularly useful for:

Visualizing the shell structure of atoms. wikipedia.org

Identifying covalent bonds and lone pairs, providing a visual representation that often aligns with the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org

Analyzing the nature of chemical bonding. For example, in ELF color-filled maps, a blue shaded region between two atoms can indicate an ionic interaction. uitm.edu.my

In combination, QTAIM and ELF provide a comprehensive picture of the bonding in zinc phenoxide systems. For instance, in a zinc(II) complex with a salen-type ligand, both methods were used to explore the bonding in depth, including the Zn-O/Zn-N bonds and Zn···Zn interactions. mdpi.com These analyses can be performed using computational chemistry software and are often used to complement and interpret the results of DFT calculations. mdpi.comrsc.org

Coordination Chemistry of Zinc Phenoxide Ligands

Ligand Design Principles and Their Influence on Zinc Coordination Environment

The design of ligands is fundamental to controlling the coordination environment around the zinc center in phenoxide complexes. The d10 electronic configuration of Zn(II) results in no ligand field stabilization energy, allowing for a variety of coordination numbers and geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral arrangements. semanticscholar.org The specific geometry adopted is highly dependent on the nature and design of the coordinating ligands. semanticscholar.org

The choice of donor atoms within the ligand significantly impacts the coordination. For example, tridentate NNO-chelating β-ketoiminate ligands are effective at stabilizing the zinc center. nih.govd-nb.info The modular nature of these ligands allows for systematic variation of their steric and electronic properties by altering the amino moieties, which in turn influences the coordination sphere of the zinc atom. nih.govd-nb.info Similarly, salen-type ligands, which are tetradentate (N2O2) Schiff bases, constrain the Zn(II) ion in a pseudo-planar coordination, leading to interesting aggregation properties. mdpi.com

Furthermore, the introduction of specific substituents on the phenoxide ring or other parts of the ligand can direct the coordination geometry. For example, 2,9-dimethyl-substituted phenanthroline ligands favor a tetrahedral geometry due to steric interference that disfavors octahedral or square-planar arrangements. nih.gov This principle of using steric hindrance to control coordination is a common strategy in ligand design.

Chelate and Macrocyclic Effects in Zinc Phenoxide Complexes

The chelate and macrocyclic effects play a significant role in the stability and structure of zinc phenoxide complexes. The chelate effect refers to the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. nih.gov This effect is entropically driven, as the binding of a single polydentate ligand releases multiple solvent molecules that were previously coordinated to the metal ion.

In the context of zinc phenoxide complexes, chelation is a crucial factor in determining the coordination environment. For instance, tridentate NNO-chelating β-ketoiminate ligands form stable complexes with zinc, where the ligand wraps around the metal center. nih.govd-nb.info The formation of five- and six-membered chelate rings is particularly favorable for achieving stable zinc complexes. nih.gov

The macrocyclic effect provides an additional layer of stability. This effect is observed when a multidentate ligand is cyclic. The pre-organized nature of macrocyclic ligands minimizes the entropic penalty associated with ligand coordination, leading to exceptionally stable complexes. A notable example is a macrocyclic calix nih.govarene containing two 2,6-bis-(iminomethyl) phenolate (B1203915) chelating units, which forms a dimeric zinc(II) complex with a distorted trigonal-bipyramidal coordination geometry. mdpi.com

The interplay between the chelate effect and other factors, such as the solvent and temperature, can influence the stereoselectivity of reactions catalyzed by zinc phenoxide complexes. For example, in the ring-opening polymerization (ROP) of rac-lactide, the chelation of the growing polymer chain to the metal center can enhance stereoselectivity, and this effect can be modulated by the choice of solvent and reaction temperature. researchgate.net

Steric and Electronic Effects of Phenoxide Substituents on Coordination

The steric and electronic properties of substituents on the phenoxide ligand have a profound impact on the coordination geometry and reactivity of zinc complexes. These effects can be systematically tuned to control the properties of the resulting complexes. d-nb.info

Steric Effects:

Bulky substituents on the phenoxide ring can exert significant steric hindrance, influencing the coordination number and geometry of the zinc center. For instance, the presence of two methyl groups in the ortho positions of the phenoxide ligand can lead to the formation of a mononuclear complex with a distorted tetrahedral geometry, in contrast to the binuclear structures observed with less sterically demanding substituents. nih.gov This steric bulk can also favor ligand dissociation, which can in turn affect the catalytic activity of the complex. nih.gov In some cases, steric repulsions between bulky substituents, such as tert-butyl groups, can prevent the formation of certain bridged dimeric structures. acs.org

Electronic Effects:

Conversely, electron-withdrawing groups on the phenoxide ring can decrease the electron density on the oxygen atom, affecting the strength of the Zn-O bond and the electronic properties of the complex. The modification of the phenolate moiety with either electron-donating or electron-withdrawing groups has been shown to systematically alter the electronic properties and catalytic activity of biomimetic iron-zinc complexes. maynoothuniversity.ie

The combination of steric and electronic effects allows for the fine-tuning of the properties of zinc phenoxide complexes for specific applications. d-nb.info By carefully selecting the substituents on the phenoxide ligand, it is possible to control the coordination environment, stability, and catalytic behavior of these versatile compounds.

Role of Ancillary Ligands in Modulating Zinc Reactivity and Coordination

Ancillary ligands, which are ligands other than the primary phenoxide ligand, play a crucial role in modulating the reactivity and coordination environment of zinc phenoxide complexes. d-nb.info The choice of ancillary ligand can significantly influence the steric and electronic properties of the metal center, thereby controlling catalytic activity and selectivity. researchgate.net

The coordination flexibility of the ancillary ligand is a key factor. For instance, in the ring-opening polymerization of lactide, the ability of the ancillary ligand to temporarily dissociate or change its coordination mode can be important for promoting monomer coordination at the reactive zinc center. researchgate.net Tridentate NNO-chelating β-ketoiminate ligands are known to effectively stabilize the zinc center while allowing for the fine-tuning of steric and electronic effects through modifications of their amino moieties. nih.govd-nb.info

The nature of the donor atoms in the ancillary ligand is also critical. Ancillary ligands can contain a variety of donor atoms, including nitrogen, oxygen, and phosphorus. semanticscholar.orgresearchgate.net For example, phosphido pincer ligands create an unusual coordination environment with a phosphido anionic donor flanked by neutral phosphine (B1218219) donors. researchgate.net The presence of different heterocyclic donor ligands, such as pyrazole, pyridine, and quinoline, can modulate the properties of the zinc(II) site and influence its reactivity in processes like the generation of S-nitrosothiols. rsc.org

The coordination number and geometry of the zinc center can be directly influenced by the ancillary ligand. For example, the use of a tridentate ligand like pentamethyldiethylenetriamine (PMDETA) can lead to a five-coordinate zinc complex with a distorted trigonal bipyramidal structure. illinois.edu This change in coordination environment can enhance the nucleophilicity of other ligands in the complex. illinois.edu In some cases, ancillary ligands can also participate in the formation of bridged structures, such as the acetate (B1210297) bridge in dinuclear zinc complexes. nih.gov

The table below summarizes the effect of different ancillary ligands on the coordination environment and reactivity of zinc complexes.

Ancillary Ligand TypeEffect on CoordinationImpact on ReactivityReference(s)
β-KetoiminateStabilizes the zinc center, allows for tunable steric and electronic effects.Controls catalytic activity in ring-opening polymerization. nih.govd-nb.info
Phosphido PincerCreates an unusual phosphido anionic coordination environment.Influences polymerization activity. researchgate.net
Heterocyclic (Pyrazole, Pyridine)Modulates the electronic properties of the zinc center.Affects reactivity in S-nitrosothiol generation. rsc.org
Pentamethyldiethylenetriamine (PMDETA)Leads to a five-coordinate, distorted trigonal bipyramidal geometry.Enhances the nucleophilicity of other ligands. illinois.edu
AcetateCan act as a bridging ligand in dinuclear complexes.Stabilizes dinuclear structures. nih.gov

Intermolecular Interactions and Self-Assembly in Solid-State Architectures

Intermolecular interactions play a pivotal role in the self-assembly of zinc phenoxide complexes, leading to the formation of diverse and often complex solid-state architectures. These non-covalent interactions, which include hydrogen bonding, π-π stacking, and weaker van der Waals forces, dictate the packing of molecules in the crystal lattice. acs.org

In the absence of coordinating Lewis bases, zinc(II) salen-type complexes, which feature phenoxide moieties, can self-assemble into dimers or larger oligomeric aggregates through intermolecular Zn···O interactions involving the phenolic oxygen atoms. mdpi.com These interactions can be reciprocal, leading to discrete dimers, or non-reciprocal, resulting in the formation of extended supramolecular structures. mdpi.com

The presence of specific functional groups on the ligands can direct the self-assembly process. For example, substituents capable of forming hydrogen bonds can lead to the formation of one- and two-dimensional supramolecular networks. nih.gov In some cases, coordinated water molecules can participate in hydrogen bonding networks, further stabilizing the crystal structure. researchgate.net

Reactivity and Reaction Mechanisms of Zinc Phenoxide Complexes

Mechanistic Investigations of Phosphate (B84403) Ester Hydrolysis Catalyzed by Zinc Phenoxide Mimics

Zinc-containing enzymes are crucial for the hydrolysis of phosphate esters in biological systems. nih.gov Consequently, synthetic zinc complexes, including those with phenoxide ligands, have been extensively studied as mimics to understand the catalytic mechanisms of these metalloenzymes. nih.gov The hydrolysis of phosphate esters, which are generally stable, can be significantly accelerated by zinc complexes. nih.gov

Many zinc-dependent hydrolases feature two or more metal ions in their active sites. nih.gov Model systems using dinuclear zinc(II) complexes have demonstrated that the cooperation between two metal centers can lead to a significant rate enhancement in phosphate ester hydrolysis compared to their mononuclear counterparts. acs.orgresearchgate.net This cooperative effect is often attributed to "double Lewis acid activation," where both metal ions interact with the phosphate ester, facilitating nucleophilic attack. nih.gov

Bridging ligands, such as the phenoxide group in many model compounds, play a crucial role in positioning the two zinc centers at an optimal distance to interact with the substrate. researchgate.net For instance, in some dinuclear zinc complexes, a bridging hydroxide (B78521) or alkoxide group, in addition to the primary bridging ligand, can act as the nucleophile. researchgate.net The structure of the bridging ligand can influence the Zn-Zn distance and the geometry of the active site, which in turn affects the catalytic activity. nih.gov Crystal structures of some dizinc (B1255464) complexes with bridging diphenyl phosphate anions have provided strong evidence for the bridging coordination of the phosphate ester between the two metal ions. acs.org

The nucleophile in these reactions is often a metal-bound hydroxide or alkoxide. uq.edu.au DFT calculations on some systems have suggested that a direct attack by a coordinated hydroxide is preferred over an alkoxide-mediated pathway, as the latter can cause significant distortion of the dinuclear zinc core. uq.edu.au The rigidity of the ligand framework is also a key factor in maintaining the integrity of the catalytic center during the reaction. uq.edu.au

The hydrolysis of phosphate esters can proceed through several possible mechanistic pathways: a dissociative (DN + AN), an associative (AN + DN), or a concerted (ANDN) mechanism. nih.govfrontiersin.org

Dissociative mechanism: This pathway involves the formation of a metaphosphate intermediate. For the hydrolysis of phosphate monoester monoanions, a dissociative mechanism has not been ruled out. nih.gov

Associative mechanism: This pathway proceeds through a five-coordinate phosphorane intermediate. Studies suggest that in the presence of two metal ions, an associative process is generally favored for phosphate ester hydrolysis. nih.gov

Concerted mechanism: In this mechanism, bond formation with the nucleophile and bond cleavage of the leaving group occur simultaneously. nih.gov For the hydrolysis of the dianion of 4-nitrophenyl phosphate (NPP²⁻), a widely used model substrate, a concerted mechanism with a loose transition state is generally believed to be operative. nih.gov Theoretical calculations on some dizinc complexes have also indicated a concerted mechanism. nih.gov

The specific mechanism can be influenced by the nature of the substrate (monoanion vs. dianion), the concentration of the complex, and the specific ligands involved. nih.govacs.org For example, at low concentrations, a mononuclear catalytic species might be favored, while at higher concentrations, dimeric or multimeric species may form, leading to different catalytic pathways. nih.gov

Role of Bridging Ligands and Cooperative Metal Centers

Reaction Mechanisms in Copolymerization Processes

Zinc phenoxide complexes have emerged as effective catalysts for various polymerization reactions, most notably the copolymerization of carbon dioxide with epoxides and the ring-opening polymerization of lactides.

The alternating copolymerization of carbon dioxide (CO₂) and epoxides to produce polycarbonates is a significant reaction for CO₂ utilization. tum.de Zinc phenoxide complexes, particularly mononuclear zinc bis(phenoxides) with bulky substituents, have shown efficiency in this process. researchgate.net The reaction is believed to proceed through the alternating insertion of CO₂ and epoxide into the growing polymer chain, rather than through the ring-opening of a cyclic carbonate intermediate. researchgate.net

The general mechanism involves the following key steps:

Initiation: The polymerization is initiated by the ring-opening of an epoxide molecule by a nucleophilic group on the zinc complex, forming a zinc alkoxide intermediate. nih.gov

Propagation: The propagation phase involves a cyclical process of CO₂ insertion into the zinc-alkoxide bond to form a metal carbonate, followed by the ring-opening of another epoxide molecule by the carbonate group to regenerate the zinc alkoxide. nih.gov

Recent studies have highlighted the potential of a bimetallic or cooperative mechanism, where one metal center activates the epoxide while another facilitates the nucleophilic attack. tum.de Dinuclear zinc catalysts have demonstrated high activity, even at low pressures of CO₂, supporting the hypothesis of cooperative catalysis. nih.gov Kinetic studies on some heterodinuclear Zn(II)/Mg(II) catalysts revealed a second-order rate law, being first-order in both the catalyst and epoxide concentrations, and zero-order in CO₂ pressure, suggesting that the epoxide coordination is the rate-determining step. rsc.org

Catalyst TypeKey Mechanistic FeatureTypical MonomersReference
Mononuclear Zinc Bis(phenoxides)Alternating insertion of CO₂ and epoxideCO₂, Cyclohexene (B86901) Oxide researchgate.net
Dinuclear Zinc MacrocyclesCooperative catalysis, high activity at low pressureCO₂, Cyclohexene Oxide nih.gov
Heterodinuclear Zn(II)/Mg(II)Chain shuttling mechanism, second-order kineticsCO₂, Cyclohexene Oxide, Cyclopentene Oxide rsc.org

Zinc phenoxide complexes are also highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) to produce polylactide (PLA), a biodegradable polymer. frontiersin.orgresearchgate.net The most common mechanism for ROP catalyzed by transition metal complexes is the coordination-insertion mechanism. nih.gov

The coordination-insertion mechanism generally proceeds as follows:

Initiation: The reaction is typically initiated by an alcohol, which reacts with the zinc complex to form a zinc alkoxide species. bac-lac.gc.ca

Coordination and Insertion: A lactide monomer coordinates to the Lewis acidic zinc center. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated lactide, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. bac-lac.gc.ca This process extends the polymer chain by one monomer unit and regenerates a terminal alkoxide ready for the next cycle.

However, recent studies with certain N,N,O-tridentate aminophenolate zinc complexes have proposed a new mechanism. frontiersin.org In this case, the initiator (benzyl alcohol) does not replace the ethyl group on the zinc complex. Instead, the lactide molecule is activated by a hydrogen bond between its α-hydrogen and the phenoxyl oxygen of the catalyst, while the initiator attacks the lactide without direct coordination to the zinc center. frontiersin.org The stereoselectivity of the polymerization, which determines the properties of the resulting PLA, can be influenced by the steric and electronic properties of the ligands on the zinc catalyst. researchgate.net

Catalyst SystemProposed MechanismKey FeatureReference
Zinc Phenoxide with Alcohol InitiatorCoordination-InsertionInitiator forms a zinc alkoxide which initiates polymerization. bac-lac.gc.ca
N,N,O-Tridentate Aminophenolate Zinc Ethyl ComplexesHydrogen-Bond Activated MonomerLactide is activated by H-bonding with the phenoxyl oxygen; initiator does not coordinate to zinc. frontiersin.org
Chiral NNO-Tridentate Schiff Base Zinc ComplexesCoordination-InsertionSteric properties of the ligand influence stereocontrol, leading to heterotactic PLA. researchgate.net

Carbon Dioxide/Epoxide Copolymerization Pathways

Fundamental Organometallic Reactivity (e.g., C-O Bond Cleavage in Phenol (B47542) Reduction)

The fundamental reactivity of zinc phenoxide complexes extends to organometallic transformations, including the cleavage of carbon-oxygen bonds. While the C–O bond in phenols is generally strong and unreactive, it can be cleaved under specific conditions. For example, the distillation of phenol with zinc dust reduces it to benzene, a classic reaction involving C–O bond cleavage. organicmystery.comtardigrade.in

In the context of modern organometallic chemistry, zinc complexes are being explored for more sophisticated C–O bond cleavage reactions, often in synergy with other metals. For instance, a synergistic Co–Zn catalyst has been shown to be effective in the hydrogenolysis of C–O ether bonds in lignin (B12514952) model compounds. rsc.org In this system, the zinc acts as a Lewis acid, activating the ether linkage. The presence of hydroxyl groups on the side chain of the lignin model promotes the cleavage of the aryl-ether bond, which is attributed to the coordination between the zinc and the hydroxyl group. rsc.org

Furthermore, the reactivity of zinc phenoxides is relevant in cross-coupling reactions. For example, the formation of zinc(II)-phenoxide complexes is a proposed step in the mechanism of zinc-catalyzed Ullmann-type C–O cross-coupling reactions. rsc.org These reactions proceed through a redox-neutral pathway involving σ-bond metathesis. rsc.org The fundamental organometallic reactions of zinc complexes, such as insertion of small molecules like CO₂ into Zn-H or Zn-N bonds, also provide insight into the potential reactivity pathways of zinc phenoxide complexes. acs.org

Redox Chemistry Involving Zinc Phenoxide Complexes and Phenoxyl Radicals

The redox chemistry of zinc phenoxide complexes is primarily centered on the phenolate (B1203915) ligand rather than the d¹⁰ zinc(II) ion, which is redox-inactive under typical electrochemical conditions. The oxidation of a zinc-coordinated phenolate can lead to the formation of a coordinated phenoxyl radical. This process is of significant interest as it models the activity of certain metalloenzymes, such as galactose oxidase, which contains a copper-phenoxyl radical active site. acs.orgresearchgate.net

Electrochemical studies, such as cyclic voltammetry, have demonstrated that many zinc phenoxide complexes undergo reversible or quasi-reversible one-electron oxidations. acs.orgpsu.edu This indicates the formation of a relatively stable phenoxyl radical species that remains coordinated to the zinc center. The potential at which this oxidation occurs is influenced by the electronic properties of the substituents on the phenolate ligand and the nature of the other ligands coordinated to the zinc ion. psu.edursc.org

For instance, a series of zinc(II) complexes with substituted phenolate ligands have been investigated, showing that the coordinated phenolate ligands undergo reversible one-electron oxidations to form coordinated phenoxyl radicals. acs.org The resulting zinc(II)-phenoxyl radical species can be characterized by various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool, as the phenoxyl radical is a paramagnetic species. The EPR spectra provide information about the electronic structure and the distribution of the unpaired electron within the radical. acs.orgpsu.edu UV-vis spectroscopy is also informative, as the formation of the phenoxyl radical gives rise to new, characteristic absorption bands. acs.org

In some cases, the zinc(II)-phenoxyl radical complex can be generated chemically using a one-electron oxidant, such as ferrocenium (B1229745) hexafluorophosphate, and isolated as a solid material. acs.org This allows for more detailed structural and spectroscopic characterization. For example, the oxidation of a zinc complex with a tetradentate ligand containing a phenolate moiety resulted in a paramagnetic solid, confirming the formation of the phenoxyl radical. acs.org

Research has also explored dinuclear zinc complexes where two zinc ions are bridged by phenoxide ligands. These systems can also undergo oxidation to generate phenoxyl radical species. acs.org Furthermore, studies on zinc complexes with ligands capable of supporting multiple oxidation events have shown the sequential formation of mono- and bis-phenoxyl radical species. researchgate.netnih.gov

The stability and reactivity of the generated phenoxyl radical are crucial aspects. The coordination to the zinc(II) ion can stabilize the radical, preventing its rapid decomposition. The design of the ligand framework plays a significant role in this stabilization. For example, intramolecular hydrogen bonding within the ligand can also contribute to the stability of the phenoxyl radical upon oxidation. psu.edu

Table 1: Electrochemical and Spectroscopic Data for Selected Zinc Phenoxide Complexes

Complex/SystemOxidation Potential (V vs. Fc/Fc⁺)Oxidation ProductSpectroscopic EvidenceReference
[Zn(L⁴)(Ph₂acac)]Reversible one-electron oxidation[Zn(L⁴)(Ph₂acac)]⁺ (phenoxyl radical)EPR, UV-vis acs.org
[Zn(BzL)₂]Two, one-electron oxidations[Zn(II)(BzL)(BzL•)]⁺ and [Zn(II)(BzL•)₂]²⁺UV-vis, EPR psu.edursc.org
[Zn(PhOMeL)₂]Two, one-electron oxidations[Zn(II)(PhOMeL)(PhOMeL•)]⁺ and [Zn(II)(PhOMeL•)₂]²⁺UV-vis, EPR psu.edursc.org
[(fcP,B)Zn(μ-OCH₂Ph)]₂Reversible, -0.024 VOxidized dimeric speciesCyclic Voltammetry nih.gov

Ligand Fluxionality and Dynamic Behavior in Solution

Zinc phenoxide complexes in solution can exhibit dynamic behavior, often referred to as fluxionality, where ligands or parts of ligands undergo intramolecular exchange processes on the NMR timescale. This behavior is typically studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and 2D NMR techniques like Exchange Spectroscopy (EXSY). github.iohuji.ac.ilresearchgate.net

Fluxional processes can involve the rotation of ligand components, the interchange of coordinating and non-coordinating groups, or even the equilibrium between different coordination geometries. The rate of these exchange processes is temperature-dependent. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for the non-equivalent nuclei are observed. As the temperature increases, the rate of exchange increases. At a certain temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single, averaged signal. At high temperatures, where the exchange is fast, a sharp, time-averaged signal is observed. github.io

For example, studies on certain zinc phenoxide complexes with donor-functionalized β-ketoiminate ligands have shown that the methylene (B1212753) protons of the donor arm appear as broad signals at room temperature, indicating a hindered rotation. Upon heating, these broad signals resolve into the expected triplet, signifying faster rotation. researchgate.net

In other instances, the fluxionality can involve the coordination and decoordination of a pendant donor arm of a ligand. For example, in a zinc aminophenolate complex, complicated dynamics were observed in solution, suggesting a rapid equilibrium between different coordination modes of the ligand. rsc.org Similarly, dinuclear zinc complexes with bridging phenoxides can exhibit fluxionality of the pyridyl rings coordinated to the zinc centers. nih.gov This dynamic behavior can be influenced by the presence of other coordinating species, such as bridging anions, which can rigidify the structure. nih.gov

Mononuclear zinc hydride complexes supported by phenolate diamine ligands have also been shown to exist in an entropically driven equilibrium between mononuclear and dinuclear species at lower temperatures, demonstrating dynamic behavior in solution. acs.org

The study of ligand fluxionality is crucial for understanding the behavior of these complexes in solution, which can have implications for their reactivity and catalytic activity. The flexibility of the ligand framework can be a key factor in accommodating substrates and facilitating catalytic transformations.

Table 2: Examples of Dynamic NMR Studies on Zinc Phenoxide Complexes

Complex SystemDynamic Process ObservedNMR Technique(s)Key ObservationsReference
Zinc complexes with donor-functionalized β-ketoiminate ligandsHindered rotation of N-CH₂-CH₂-NMe₂ chain¹H NMRBroad signals for methylene protons at 25°C sharpen to triplets at 40°C. researchgate.net
Dinuclear zinc complexes with bis-DPA ligand and bridging phenoxideFluxional state of zinc-coordinated pyridyl rings¹H NMRBroad pyridyl proton peaks indicate a fluxional structure. nih.gov
[Zn(tbpoa)₂] aminophenolate complexCoordination/decoordination of dioxolane rings¹H and ¹³C NMRMultiple signals for the OCHO group in the dioxolane ring, indicating dynamic behavior. rsc.org
Mononuclear zinc hydride complexes with phenolate diamine ligandsMonomer-dimer equilibrium¹H NMREquilibrium between mono- and dinuclear species observed at lower temperatures. acs.org
Ethyl zinc phenoxide complexesLigand exchange2D-EXSYExchange signals in the 2D-EXSY spectrum reveal the exchange mechanism. researchgate.net

Applications of Zinc Phenoxide Complexes in Catalysis

Polymerization Catalysis

The application of zinc phenoxide and related zinc complexes is most notable in ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. These processes are efficient methods for producing polymers with controlled molecular weights and specific microstructures, which in turn dictate their physical and mechanical properties.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactides, ε-Caprolactone)

Zinc phenoxide complexes are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL) to produce polylactide (PLA) and polycaprolactone (B3415563) (PCL), respectively. researchgate.netacs.org These polyesters are valued for their biodegradability and biocompatibility, finding use in applications ranging from food packaging to medical implants. tum.de The effectiveness of these catalysts stems from zinc's low toxicity and the tunable nature of the ligands attached to it. acs.org

Heteroleptic β-ketoiminate zinc phenoxide complexes, for instance, have demonstrated significant activity in the ROP of lactide at ambient temperatures. acs.org The catalytic activity is influenced by the electronic and steric characteristics of the phenoxide substituent. acs.org Similarly, zinc complexes supported by salicylaldimine or phenoxy-imine ligands are effective initiators for the ROP of racemic lactide (rac-LA), with their catalytic activity and stereoselectivity being heavily dependent on the steric and electronic factors of the ligands. researchgate.net Research has shown that multimetallic zinc complexes can also catalyze the ROP of ε-CL and rac-LA. nih.gov

The general mechanism for the ROP of cyclic esters initiated by metal alkoxides, including zinc phenoxides, involves the coordination and activation of the ester's carbonyl group to the Lewis acidic zinc center. This is followed by the nucleophilic attack of an alkoxide group (which can be the phenoxide itself or an alcohol initiator) on the carbonyl carbon, leading to the ring-opening of the ester and the formation of a propagating alkoxide species. This process repeats, extending the polymer chain. rsc.org The use of bulky ligands can help prevent side reactions like transesterification, resulting in polymers with narrow molecular weight distributions. tum.de

Table 1: Performance of Selected Zinc Phenoxide and Related Catalysts in Lactide ROP This table is interactive. Click on headers to sort.

Catalyst Type Monomer Temperature (°C) Conversion (%) Pm / Pr MWD (Đ) Reference
Amido-oxazolinate Zinc rac-LA 23 >93% Pm = 0.91 Narrow mdpi.com
Amido-oxazolinate Zinc rac-LA 50 >93% Pm = 0.86 Narrow mdpi.com
Schiff Base Zinc (amino acid derived) rac-LA RT High Pr = 0.89 Narrow chinesechemsoc.org
β-Ketoiminate Zinc Phenoxide L-LA RT ~95% (in 10 min) - 1.15 acs.org
BDI-ligated Zinc rac-LA 0 High Pr = 0.94 Narrow researchgate.net

Pm = probability of isotactic linkage; Pr = probability of heterotactic linkage; MWD = Molecular Weight Distribution (Đ = Mw/Mn); RT = Room Temperature.

The properties of polylactide (PLA), such as its crystallinity and melting point, are highly dependent on its stereochemistry. researchgate.net The stereoselective ROP of racemic lactide (a mixture of L- and D-lactide) can produce different types of stereoregular PLA, including isotactic (all L- or all D-units), heterotactic (alternating L- and D-units), and stereoblock polymers. Zinc-based catalysts have been instrumental in achieving high levels of stereocontrol. researchgate.netmdpi.com

Two primary mechanisms govern the stereoselectivity of the polymerization:

Enantiomorphic Site Control: In this mechanism, the chirality of the catalyst itself dictates which enantiomer of the monomer (L- or D-lactide) is preferentially polymerized. A chiral catalyst with a specific configuration will selectively insert one enantiomer over the other, leading to the formation of isotactic PLA. acs.org Chiral zinc amido-oxazolinate complexes, for example, have been shown to be highly isoselective initiators for rac-LA polymerization, producing isotactic PLA with a high degree of stereocontrol (Pm up to 0.91). mdpi.comacs.org

Chain-End Control: Here, the stereochemistry of the last monomer unit added to the growing polymer chain determines the selection of the next incoming monomer. For instance, if the last unit was an L-lactide, the catalyst site is temporarily configured to preferentially accept a D-lactide, leading to heterotactic PLA. researchgate.net Many zinc complexes with achiral or certain chiral ligands, such as those based on β-diiminates (BDI) or salicylaldimines, produce heterotactic PLA via a chain-end control mechanism. researchgate.net

Immortal ring-opening polymerization (iROP) is a type of living polymerization that can proceed even in the presence of a large excess of a chain transfer agent (CTA), typically an alcohol. rsc.org In a conventional living polymerization, each initiator molecule starts one polymer chain, meaning the number of chains is limited by the amount of catalyst. In iROP, a rapid and reversible exchange occurs between the growing polymer chains on the metal center and the dormant chains in the form of the CTA (e.g., an alcohol). This allows a single catalyst molecule to produce a large number of polymer chains, making the catalyst highly efficient. rsc.orgresearchgate.net

Zinc phenoxide and related zinc complexes have been successfully employed as catalysts for the iROP of cyclic esters. rsc.orgrsc.org This approach is particularly valuable as it allows for the synthesis of well-defined, low-to-moderate molecular weight polymers with functional end-groups (derived from the alcohol CTA) using only a very small amount of metal catalyst. rsc.org For example, tridentate β-diketiminato zinc phenoxides have been shown to be effective catalysts for the immortal ROP of L-lactide. rsc.org The process is crucial for producing biomedical-grade polymers where minimizing residual metal content is paramount. rsc.org

Stereoselective Polymerization and Control Mechanisms (Chain-End vs. Site Control)

Copolymerization of Carbon Dioxide with Epoxides

The copolymerization of carbon dioxide (CO₂) with epoxides is a significant chemical transformation that utilizes a greenhouse gas as a C1 feedstock to produce aliphatic polycarbonates. researchgate.netroyalsocietypublishing.org These polymers are biodegradable and represent a more sustainable alternative to petroleum-derived plastics. Zinc-based catalysts, including zinc phenoxides, were among the first homogeneous systems studied for this reaction and remain highly relevant. researchgate.nettum.de

Mononuclear zinc bis(phenoxides) with bulky substituents in the ortho positions of the phenoxide ligands are effective homogeneous catalysts for the alternating copolymerization of CO₂ and cyclohexene (B86901) oxide (CHO). researchgate.netacs.org The catalytic activity and the nature of the resulting polymer (high carbonate linkage vs. ether linkages) are strongly influenced by the substituents on the phenoxide ligand. researchgate.net The general mechanism involves the ring-opening of an epoxide coordinated to the zinc center by a nucleophilic group (like a phenoxide or carbonate), forming a zinc alkoxide. This alkoxide then rapidly inserts a CO₂ molecule to form a zinc carbonate, which propagates the chain by opening the next epoxide molecule. acs.orgroyalsocietypublishing.org

Table 2: Performance of Zinc-Based Catalysts in CO₂/Epoxide Copolymerization This table is interactive. Click on headers to sort.

Catalyst Monomers Pressure (bar CO₂) Temp (°C) TOF (h⁻¹) Selectivity Reference
Zn(O-2,6-tBu₂C₆H₃)₂ CO₂/CHO 51 80 2.5 >90% carbonate researchgate.net
Zn(O-2,6-Ph₂C₆H₃)₂ CO₂/CHO 55 80 Moderate High tum.deacs.org
Di-zinc Macrocycle CO₂/CHO 1 100 250 >99% carbonate nih.gov
Zn-Co(III) DMC CO₂/CHO/MA 4.0 90 High >88% carbonate mdpi.com
(BDI)ZnOAc CO₂/PO 7 50 High High nih.gov

TOF = Turnover Frequency; CHO = Cyclohexene Oxide; PO = Propylene (B89431) Oxide; MA = Maleic Anhydride; DMC = Double Metal Cyanide.

To enhance catalytic activity and efficiency, particularly at low CO₂ pressures, heterodinuclear catalysts containing two different metal centers within a single ligand framework have been developed. acs.orged.ac.uk The concept is based on the hypothesis that the two metals can perform different, synergistic roles in the catalytic cycle. For instance, one metal center might serve to bind and activate the epoxide, while the other facilitates the nucleophilic attack of the growing polymer chain. nih.gov

While many studies focus on combinations like Mg(II)/Co(II) or Co(III)/K(I), heterodinuclear systems involving zinc have also been explored. acs.orgnih.gov A notable example is a Mg(II)/Zn(II) complex which demonstrated higher catalytic rates for CHO/CO₂ copolymerization than either of its homodinuclear (Mg₂ or Zn₂) analogues. acs.orged.ac.uk Another study reported heterobimetallic Ti(IV)/Zn(II) complexes that were active for CO₂/CHO copolymerization at just 1 bar of CO₂ pressure, whereas the mononuclear titanium analogue was completely inactive. rsc.org These findings highlight the potential of intermetallic synergy to boost catalytic performance beyond what can be achieved with monometallic systems. ed.ac.uknih.gov

Terpolymerization, the polymerization of three different monomers, offers a powerful strategy to modify the properties of CO₂-based polymers. By incorporating a third monomer, such as a cyclic ester (lactone, lactide) or a cyclic anhydride, into the polycarbonate backbone, materials with tailored thermal, mechanical, and degradation properties can be synthesized. rsc.orgmdpi.commdpi.com

Zinc-based catalysts have proven to be versatile in mediating such terpolymerizations. For example, zinc glutarate (ZnGA), a heterogeneous catalyst, has been used for the terpolymerization of propylene oxide (PO), CO₂, and various third monomers including ε-caprolactone (CL) and β-butyrolactone (BBL). mdpi.commdpi.com Homogeneous β-diiminate (BDI) zinc complexes have also been used to create block terpolymers from epoxides, CO₂, and cyclic anhydrides in a one-pot procedure. rsc.org The catalyst's selectivity and the reaction conditions determine the final polymer microstructure, which can range from random to block copolymers. rsc.org For instance, a di-zinc catalyst was used for the selective polymerization of L-lactide and cyclohexene oxide, where the CO₂ released from a related reaction was recycled into the polycarbonate block, demonstrating high atom economy. researchgate.net This approach significantly expands the range of accessible CO₂-based polymers with enhanced properties. mdpi.com

Heterodinuclear Catalysts in CO2/Epoxide Copolymerization

Ring-Opening Copolymerization (ROCOP) of Anhydrides and Epoxides

The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a powerful method for synthesizing biodegradable polyesters. researchgate.netmdpi.comresearchgate.net Zinc complexes, particularly those featuring phenoxide ligands, have proven to be highly effective catalysts for this transformation. researchgate.netmdpi.comnih.gov These catalysts can be supported by various ligands, such as amido-oxazolinates and β-diketiminates, which influence their activity and selectivity. mdpi.comresearchgate.netund.edu

The catalytic activity of zinc phenoxide complexes in ROCOP is influenced by both the electronic and steric properties of the epoxides and the ligands. researchgate.netmdpi.com For instance, studies have shown that the reactivity of epoxides can vary, with styrene (B11656) oxide often exhibiting higher activity than cyclohexene oxide or phenyl glycidyl (B131873) ether. mdpi.comresearchgate.net This difference is attributed to the electronic and steric characteristics of the substrates. mdpi.comresearchgate.net

Dinuclear zinc complexes have also shown significant activity in the ROCOP of anhydrides and epoxides. acs.org For example, dinuclear salen zinc complexes have been successfully employed as catalysts for the copolymerization of cyclohexene oxide and phthalic anhydride. acs.org The activity of these catalysts can be fine-tuned by modifying the substituents on the salen ligand. acs.org

The resulting polyesters from these reactions can have tunable glass transition temperatures and controlled molecular weights with narrow dispersity. und.edu This control over the polymer properties makes zinc-catalyzed ROCOP a valuable tool for creating materials with specific characteristics for various applications. und.edu

Table 1: Performance of Zinc Phenoxide Catalysts in ROCOP of Anhydrides and Epoxides

Catalyst Type Epoxide Anhydride Co-catalyst Temperature (°C) TOF (h⁻¹) Resulting Polymer Mn (kg mol⁻¹)
Amido-oxazolinate zinc complexes Styrene oxide, Cyclohexene oxide, Phenyl glycidyl ether Maleic Anhydride - - up to 4000 -
Heteroscorpionate acetate (B1210297) zinc complexes Cyclohexene oxide Phthalic Anhydride Bis(triphenylphosphine)iminium 80 - -
Dinuclear salen zinc complexes Cyclohexene oxide Phthalic Anhydride - 100 198 -
Di-zinc catalyst (LZn2Ph2) Cyclohexene oxide Phthalic Anhydride Cyclohexane diol - - -

TOF (Turnover Frequency) and Mn (Number-average molecular weight) values are dependent on specific reaction conditions and are presented as reported in the cited literature. researchgate.netnih.govacs.org

Biomimetic Catalysis (e.g., Phosphoesterase Mimics)

Many metalloenzymes, particularly those involved in the hydrolysis of phosphate (B84403) esters, utilize zinc ions in their active sites. frontiersin.orgnih.gov This has inspired the development of zinc complexes that mimic the structure and function of these enzymes, with zinc phenoxide complexes playing a significant role in this area of biomimetic catalysis. nih.govnih.govsci-hub.se These synthetic models provide valuable insights into the mechanisms of enzymatic catalysis and can lead to the development of artificial enzymes for various applications. frontiersin.orgnih.gov

Dizinc(II) complexes with phenoxide bridging ligands have been extensively studied as mimics for phosphoesterases. nih.gov These complexes can effectively catalyze the hydrolysis of phosphate esters, such as p-nitrophenylphosphate (PNPP). researchgate.net The catalytic mechanism often involves a metal-coordinated hydroxide (B78521) ion acting as the nucleophile, attacking the phosphorus center of the substrate. nih.govpsu.edu The Lewis acidic zinc centers activate the phosphate ester towards nucleophilic attack. frontiersin.org

The design of the ligand framework is crucial for the catalytic activity of these biomimetic complexes. Ligands can be tailored to create specific coordination environments around the zinc centers, influencing their catalytic efficiency. sci-hub.se For example, unsymmetrical dinuclear zinc complexes have been designed to mimic the active sites of zinc phosphotriesterases, showing catalytic activity in the hydrolysis and transesterification of phosphodiesters. acs.org

Furthermore, artificial zinc enzymes have been created by imprinting substrate-like templates in polymer nanoparticles, leading to catalysts with high selectivity for the hydrolysis of activated esters. nsf.gov These systems demonstrate the potential to develop highly specific and efficient catalysts by mimicking the principles of enzyme-substrate recognition. nsf.gov

Table 2: Examples of Zinc Phenoxide-Based Phosphoesterase Mimics

Complex Type Substrate Key Feature Proposed Mechanism
Dizinc(II) complex with phenoxide bridges p-nitrophenylphosphate (PNPP) Mimics dizinc (B1255464) hydrolase active site Metal-hydroxide catalyzed hydrolysis
Unsymmetric dinuclear zinc complex Bis(2,4)-dinitrophenyl phosphate (BDNPP), 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) Models zinc phosphotriesterase Concerted associative mechanism
Imprinted zinc catalysts in nanoparticles p-nitrophenyl esters Tunable active site and substrate selectivity Enzyme-like substrate recognition

This table summarizes general features from the cited literature. researchgate.netacs.orgnsf.gov

Other Catalytic Transformations (where zinc phenoxides act as active species or precursors)

Beyond ROCOP and biomimetic hydrolysis, zinc phenoxide complexes are active species or precursors in a variety of other catalytic transformations. These applications leverage the versatile reactivity of the zinc-phenoxide bond and the ability to tune the catalyst's properties.

Ring-Opening Polymerization (ROP) of Lactides: Zinc phenoxide complexes, often supported by NNO-tridentate Schiff base or β-diketiminato ligands, are efficient catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. d-nb.infoacs.orgrsc.org These catalysts can produce PLA with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.net The steric and electronic properties of the phenoxide and the ancillary ligand significantly influence the catalytic activity and stereocontrol of the polymerization. d-nb.inforsc.org

Ullmann-type C-O Cross-Coupling Reactions: Theoretical studies have identified metal phenoxide species as the active catalysts in zinc-catalyzed Ullmann-type O-arylation reactions. rsc.org The reaction is proposed to proceed through a redox-neutral mechanism involving σ-bond metathesis. rsc.org

Asymmetric Transformations: Dinuclear zinc-ProPhenol complexes, which can be considered as in-situ generated zinc phenoxides, are effective catalysts for various asymmetric reactions, including Mannich, Aldol, and Michael addition reactions. nih.govacs.org The bimetallic nature of these catalysts allows for the activation of both reactants within the same chiral environment, leading to high enantioselectivity. nih.govacs.org

Precursors for Zinc Oxide Nanostructures: While not a direct catalytic application of the molecular compound, zinc phenoxide can serve as a precursor in the synthesis of zinc oxide (ZnO) materials. nih.govust.hk For example, the sol-gel process using zinc alkoxides or phenoxides can be employed to produce nanocrystalline ZnO. nih.gov The properties of the resulting ZnO, which has numerous catalytic and electronic applications, can be influenced by the synthesis method and precursors used. nih.govust.hk

Table 3: Overview of Other Catalytic Applications of Zinc Phenoxides

Catalytic Transformation Ligand/System Key Outcome
Ring-Opening Polymerization of Lactide NNO-tridentate Schiff base, β-diketiminato Controlled synthesis of polylactide
Ullmann-type C-O Cross-Coupling Proline Formation of diaryl ethers
Asymmetric Mannich Reaction ProPhenol Enantioselective C-C bond formation
Precursor for ZnO Synthesis - Formation of zinc oxide nanostructures

This table provides a summary of applications based on the cited literature. acs.orgrsc.orgnih.govnih.gov

Zinc Phenoxide Complexes As Precursors for Advanced Materials

Fabrication of Zinc Oxide (ZnO) Nanomaterials and Thin Films

The synthesis of ZnO nanomaterials and thin films from zinc phenoxide precursors has been explored through several key fabrication techniques. These methods leverage the chemical and physical properties of the phenoxide complexes to achieve high-quality materials.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing high-quality, uniform thin films. The choice of precursor is critical for the success of these processes, requiring compounds with adequate volatility and thermal stability to ensure controlled decomposition on the substrate surface. While traditional precursors like diethylzinc (B1219324) (DEZ) are widely used, they are often pyrophoric. researchgate.net This has driven research into alternative, safer precursors, including various zinc complexes. researchgate.netrsc.org

Although direct use of simple zinc diphenoxide can be limited by low volatility, modifying the phenoxide ligand or creating heteroleptic complexes enhances its suitability for CVD and ALD. For instance, the synthesis of novel zinc complexes with aminoalkoxy ligands has produced precursors with high volatility and stability, suitable for ALD. rsc.org One such precursor was successfully used to deposit highly pure and crystalline ZnO thin films at 200 °C, demonstrating a growth per cycle (GPC) of 0.125 nm. rsc.org The engineering of zinc ketoiminates has also been explored to optimize thermal properties for ALD applications. researchgate.net These tailored precursors allow for the deposition of ZnO films within a specific temperature window, ensuring self-limiting growth, which is the hallmark of the ALD process. researchgate.net

Precursor TypeDeposition MethodDeposition Temperature (°C)Growth RateResulting Film Properties
[EtZn(damp)]₂ALD2000.125 nm/cycleHighly pure, crystalline, high transmittance rsc.org
Zn(DMP)₂SALD (Open-air)1800.7 Å/cycleHigh purity researchgate.net
DEZ and H₂OALD50-250Not specifiedDependent on temperature mdpi.com
DEZ and OzoneALD50-250Lower than H₂O-based ALDAttractive properties at low temperatures mdpi.com

This table provides examples of different zinc precursors and their performance in deposition techniques.

Sol-gel and hydrothermal methods are solution-based techniques widely used for synthesizing ZnO nanomaterials with diverse morphologies. sapub.orgrsc.org In these processes, a zinc precursor is dissolved in a suitable solvent, and hydrolysis and condensation reactions are initiated to form a sol, which then transforms into a gel or precipitates as a solid under hydrothermal conditions (high temperature and pressure).

While zinc acetate (B1210297) and zinc nitrate (B79036) are common precursors, the principles can be extended to zinc phenoxide species. sapub.orgmdpi.comut.ac.ir The synthesis involves the controlled hydrolysis of the zinc precursor, often in the presence of a base or a capping agent, to form zinc hydroxide (B78521) or related intermediates, which then dehydrate to form ZnO. researchgate.netmdpi.com The morphology of the resulting ZnO nanostructures—such as nanoparticles, nanorods, or flower-like assemblies—can be controlled by adjusting reaction parameters like pH, temperature, reaction time, and the concentration of reactants. mdpi.comoatext.comdergipark.org.tr For example, hydrothermal synthesis using zinc nitrate has been shown to produce nanoplates and microrods. oatext.com Similarly, the sol-gel method using zinc acetate can yield spherical nanoparticles. sapub.orgresearchgate.net The use of specific amine-based ligands in conjunction with zinc acetate precursors has been shown to alter particle size and aspect ratio, producing morphologies from hexagonal plates to needles. mdpi.com

Synthesis MethodPrecursor(s)Key ParametersResulting MorphologyAverage Size
Sol-GelZinc AcetateTemperatureSpherical nanoparticles58.3 nm sapub.org
Sol-GelZinc SulfateSurfactant (DEG)Spherical clusters~28 nm ut.ac.ir
HydrothermalZinc Acetate, NH₄OHReaction Time (2-6h)Agglomerated, irregular0.15-1.5 µm researchgate.net
HydrothermalZinc Nitrate, KOHNot specifiedNanoplates, MicrorodsN/A oatext.com
HydrothermalZinc ChlorideNot specifiedAgglomerated ellipsoidal rodsN/A dergipark.org.tr

This table illustrates how different solution-based synthesis routes and precursors lead to various ZnO nanostructures.

The molecular structure of the zinc phenoxide precursor plays a crucial role in determining the morphology and properties of the final ZnO material. dergipark.org.tracs.org The size and shape of the organic ligands attached to the zinc center can influence the hydrolysis and condensation rates, as well as the nucleation and growth of the ZnO crystals. mdpi.com

Research has demonstrated a direct link between the nuclearity (the number of zinc atoms in the precursor cluster) and the final nanoparticle morphology. acs.org For instance, a study using a family of structurally diverse zinc alkoxy/aryloxide precursors found that a mononuclear precursor produced polydispersed spherical nanoparticles. acs.org In contrast, di-, tetra-, and heptanuclear precursors under the same conditions yielded nanorods, suggesting that the precursor's core structure can act as a template for the growing nanoparticle. acs.org

Furthermore, the type of precursor salt (e.g., zinc chloride vs. zinc nitrate) in hydrothermal synthesis leads to different morphologies, such as agglomerated rods versus flower-like structures, respectively. dergipark.org.tr This is attributed to the different zinc-containing complex ions that form in the solution, which in turn affects the crystal growth mechanism. dergipark.org.tr The choice of amine ligands in zinc-acetate-amine complexes also significantly impacts the resulting ZnO particle size and shape. mdpi.com This tunability at the molecular level provides a powerful tool for rationally designing ZnO nanomaterials with specific characteristics for targeted applications.

Sol-Gel and Hydrothermal Synthesis Pathways Utilizing Zinc Phenoxide Species

Integration into Composite Materials and Functional Coatings

ZnO nanomaterials derived from phenoxide and related precursors are increasingly being integrated into composite materials and functional coatings to impart specific properties such as UV protection, antimicrobial activity, and enhanced mechanical strength. researchgate.netnih.govmdpi.com

ZnO nanoparticles can be blended with polymers like polyurethane (PU) to create nanocomposite coatings. researchgate.netnih.gov These coatings exhibit improved mechanical properties and excellent corrosion resistance. researchgate.net For instance, ZnO arrays have been successfully incorporated into PU coatings on stainless steel, enhancing both hardness and corrosion protection. researchgate.net

In the realm of functional textiles, ZnO coatings provide properties like UV-blocking, self-cleaning, and antimicrobial effects. mdpi.com The ZnO particles can be applied to fabrics using various methods, including sol-gel processes or dip-coating. mdpi.com The effectiveness of these coatings is often linked to the morphology and size of the ZnO particles, which, as discussed, can be controlled by the precursor chemistry. mdpi.com

Furthermore, ZnO nanoparticles are used to create advanced composite materials for environmental applications. For example, ZnO-nanoparticle/activated carbon (AC) composites have been developed for water disinfection. nih.gov In another application, (carboxymethylcellulose/polylactic acid)/ZnO nanoparticle composites have been used as a coating to prevent fungal rot on tomatoes, demonstrating the potential of these materials in food preservation. The synthesis of these ZnO nanoparticles often involves methods like sol-gel, where the precursor choice is fundamental to achieving the desired particle characteristics for effective integration into the composite matrix.

Advanced Research Directions and Future Perspectives in Zinc Phenoxide Chemistry

Development of Next-Generation Ligand Systems for Enhanced Reactivity and Selectivity

The performance of a zinc phenoxide catalyst is intrinsically linked to the nature of its supporting ligand system. The ligand framework dictates the coordination geometry, electronic properties, and steric environment of the zinc center, which in turn governs its reactivity and selectivity. A major thrust in current research is the design and synthesis of sophisticated ligand architectures that can impart superior catalytic properties.

Researchers are moving beyond simple phenoxide ligands to multidentate systems incorporating a variety of donor atoms and functional groups. For instance, phenoxy-imine (salicylaldimine) and phenoxy-amidine ligands have been developed to create robust and tunable catalysts. researchgate.netmdpi.com The introduction of N,N,N′-trisubstituted amidine functions, for example, has led to zinc complexes that exhibit excellent performance in the ring-opening polymerization (ROP) of rac-lactide, affording polylactic acid (PLA) with narrow molecular weight distributions and a heterotactic bias. researchgate.net Some of these systems have shown remarkable tolerance to lactic acid, a common impurity in lactide monomer feeds. researchgate.net

Another promising avenue is the use of β-ketoiminate and guanidine-based ligands. nih.govresearchgate.netacs.org Heteroleptic β-ketoiminate zinc phenoxide complexes have proven to be highly efficient catalysts for the ROP of lactide, achieving complete conversions in very short timeframes. nih.gov Similarly, next-generation zinc bisguanidine catalysts are among the fastest and most robust systems for the polymerization of lactide and ε-caprolactone, capable of producing high molecular weight, highly crystalline, and colorless polymers even from unpurified technical-grade monomers. researchgate.net The strategic modification of these ligand systems, such as altering the side arms on a guanidine (B92328) scaffold or the substituents on a phenolate (B1203915) ring, allows for fine-tuning of the catalyst's stereocontrol and activity. mdpi.comresearchgate.netmukundamandal.com

The table below summarizes the performance of various next-generation ligand systems in the ring-opening polymerization of lactide, highlighting the impact of ligand design on catalytic efficiency.

Ligand TypeMonomerKey Performance MetricsReference
Heteroleptic β-Ketoiminate L-LactideComplete conversion in < 1 min; TOF up to 157,800 h⁻¹; MWD = 1.2–1.5 nih.gov
Bisguanidine rac-Lactide, ε-CaprolactoneProduces high molar mass polymers (up to 71,000 g mol⁻¹); Fast rate constants researchgate.net
Phenoxy-amidine rac-LactideNarrow MWD; Heterotactic bias (Pr up to 0.75); Tolerant to lactic acid researchgate.net
Phenoxy-imine (Salicylaldimine) rac-LactideModerate heterotactic selectivity (Pr = 0.60–0.62); Activity influenced by sterics and electronics mdpi.com
1,2-Diamine-based rac-LactideModerate to high heterotactic selectivity (Pr = 0.58 to 0.90) mdpi.com

Table 1: Performance of Zinc Phenoxide Catalysts with Advanced Ligand Systems in Ring-Opening Polymerization.

The flexibility of the ligand is also a critical design parameter. Phosphido pincer ligands, for example, which combine soft phosphine (B1218219) donors with a hard phenoxide, can exhibit marked flexibility in their coordination to the zinc center. researchgate.net This coordinative flexibility is thought to be crucial for promoting monomer coordination and subsequent reaction, as supported by DFT studies. researchgate.net

Multimetallic and Cooperative Catalysis Involving Zinc Phenoxide Moieties

A significant frontier in catalysis is the development of multimetallic complexes where two or more metal centers work in concert to achieve enhanced reactivity or selectivity that is unattainable with their monometallic counterparts. rsc.org Dinuclear zinc complexes supported by phenoxide-based ligands have demonstrated particularly interesting catalytic behaviors due to synergistic interactions between the zinc atoms. rsc.orgnih.gov The proximity of the metal centers, typically between 3 and 5 Å, is often optimal for improved performance. nih.gov

These bimetallic systems have shown superior activity in reactions like the ring-opening copolymerization (ROCOP) of epoxides and CO₂ and the ROP of cyclic esters. rsc.orgnih.govrsc.org For instance, in the ROP of lactide, certain dinuclear zinc complexes show higher activity compared to their mononuclear analogues. rsc.org The proposed mechanism often involves one zinc center activating the monomer (e.g., by coordination) while the other holds the propagating polymer chain, facilitating the nucleophilic attack. rsc.org This cooperative bimetallic mechanism can be difficult to achieve with monomeric catalysts, especially under dilute conditions. rsc.org

The exploration of heterometallic systems, where zinc is paired with other metals like magnesium, aluminum, sodium, or potassium, has opened up new possibilities for catalyst design. nih.govrsc.org These complexes can harness the distinct Lewis acidity and reactivity of each metal to create a more effective catalytic system.

Alkali Metal/Zinc Systems (Na/Zn₂, K/Zn₂) : Supported by ProPhenol ligands, these heterotrimetallic complexes have shown exceptionally high activity for lactide ROP. The K/Zn₂ complex, for example, converted 60 equivalents of rac-lactide in just 20 seconds at room temperature. nih.govrsc.org The high activity is attributed to the alkali metal, while the zinc centers provide good polymerization control. nih.gov

Alkaline Earth/Zinc Systems (Mg/Zn) : In the ROCOP of cyclohexene (B86901) oxide and CO₂, heterobimetallic Mg/Zn complexes have displayed high activity and selectivity. The enhanced performance is attributed to a cooperative mechanism where the Lewis acidic Mg center enhances epoxide coordination, while the labile Zn-carbonate bond accelerates the nucleophilic attack in a chain-shuttling process. nih.gov

Aluminum/Zinc Systems (Al/Zn) : An Al/Zn complex was found to be more active than analogous mono-Al and bis-Al complexes in ε-caprolactone ROP, though it was slower than the bis-Zn analogue, suggesting the higher catalytic activity of zinc in this particular system. nih.gov

The design of the ligand is crucial in positioning the metal centers correctly. Dinucleating ligand platforms, such as those based on bis(imino-pyridine)binaphthol or amino-phenolate scaffolds, are specifically designed to support two metal ions in close proximity, facilitating their cooperation. rsc.orgacs.orgresearchgate.net

Computational Design and Predictive Modeling for Novel Zinc Phenoxide Complexes

Computational chemistry has become an indispensable tool in modern catalyst development, providing deep mechanistic insights and guiding the rational design of new, more effective zinc phenoxide complexes. Density Functional Theory (DFT) is widely employed to investigate reaction mechanisms, elucidate transition states, and understand structure-activity relationships. mukundamandal.comrsc.org

DFT calculations have been instrumental in:

Elucidating Reaction Mechanisms : Studies on the polymerization of rac-lactide by LXZn catalysts (where LX is a ligand with a phenolate donor) used DFT to probe the initiation and propagation steps, explaining the observed high isotacticity and the relative insensitivity of the polymerization rate to electronic effects of ligand substituents. mukundamandal.com

Understanding Electronic Structures : NBO (Natural Bond Orbital) analysis and other DFT methods have been used to study the charge distribution in zinc phenoxide complexes, correlating electronic properties with catalytic activity. nih.gov

Probing Cooperative Effects : Theoretical studies have helped to understand the mechanisms of multimetallic catalysis, for example, by modeling the bimetallic transition states in ROCOP reactions and suggesting that a concerted reaction involving bidentate coordination of a phosphomonoester to both Zn(II) centers is favorable in some enzyme mimics. rsc.orgfrontiersin.org

Investigating Reaction Pathways : For Ullmann-type C-O cross-coupling reactions, DFT studies have revealed that a redox-neutral mechanism involving σ-bond metathesis is the most likely pathway for high-valent Zn(II)-catalyzed O-arylation, with a metal phenoxide species identified as the active catalyst. rsc.org

Beyond DFT, machine learning and neural networks are emerging as powerful predictive tools. Researchers are developing deep learning architectures to model the energetics of zinc organometallic complexes. nih.gov By compiling large datasets of zinc complex conformations, these models can predict the relative energies of different structures with high accuracy, outperforming traditional semi-empirical methods. nih.gov Such models are crucial for exploring the vast chemical space of potential ligands and predicting the stability and geometry of novel zinc phenoxide complexes before their synthesis. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to link the physicochemical properties of zinc-based nanoparticles (including those with phenoxide surface functionalities) to their biological effects, paving the way for the "safe by design" of new materials. nih.gov Computational design is also being applied to predict the photophysical properties of zinc complexes for applications in materials science, such as designing two-photon fluorescent probes for bioimaging based on Salen-type ligands. researchgate.net

Exploration of New Application Domains for Zinc Phenoxide Architectures

While catalysis, particularly for polymerization, remains a major application, the unique structural and photophysical properties of zinc phenoxide complexes are driving their exploration in a variety of advanced application domains.

Materials Science and Optoelectronics: Zinc(II) coordination polymers and complexes featuring phenoxide ligands are being investigated as next-generation functional materials. encyclopedia.pub The inherent fluorescence of some Schiff base/phenoxide coordination environments allows for the development of luminescent materials. encyclopedia.pub A significant area of interest is the creation of Aggregation-Induced Emission (AIE) active materials, where zinc(II) ions act as a "clip" to assemble organic ligands into structures that are poorly emissive in solution but highly fluorescent in an aggregated state. nih.gov These materials have potential applications in:

Organic Light-Emitting Diodes (OLEDs) : A luminescent Zinc(II) coordination complex of bisimidazolyl phenol (B47542) has been shown to have good electroluminescence properties, emitting strong cyan fluorescence and demonstrating potential as an emissive material for efficient blue OLEDs. researchgate.net

Sensors and Probes : The luminescence of zinc coordination polymers can be sensitive to the presence of specific analytes, such as metal cations or small molecules. This response, often a "turn-on" or "turn-off" of fluorescence, makes them suitable as chemical sensors. encyclopedia.pubnih.gov

Anti-Counterfeiting and Data Security : The unique fluorescent properties of these zinc complexes can be exploited in advanced anti-counterfeiting inks and for latent fingerprint detection. researchgate.net

Biomedical Applications: The biocompatibility and low toxicity of zinc make its complexes attractive for various biomedical uses. researchgate.netdovepress.comnih.gov

Bioimaging and Diagnostics : Synthetic zinc(II)-dipicolylamine (ZnDPA) receptors, which can incorporate phenoxide bridges, are used as selective targeting agents for the anionic membranes of bacterial or dead and dying mammalian cells. nih.govresearchgate.net Fluorescently labeled versions of these probes are effective imaging agents for detecting microbial infections, cancer, and cell death in living subjects. nih.govresearchgate.net

Therapeutic Agents : Multivalent ZnDPA probes can act as broad-spectrum bacterial agglutination agents and have shown selective activity against parasites like L. major, the agent causing cutaneous leishmaniasis. nih.gov

Drug Delivery and Nanomedicine : Zinc oxide nanoparticles (ZnO NPs), which can be synthesized using plant extracts containing phenolic compounds, are being explored for drug delivery systems. researchgate.netarpnjournals.org The surface chemistry, which can involve phenolate-like linkages, is crucial for their stability and biological interaction. These nanoparticles are being investigated for their anticancer, antibacterial, and anti-inflammatory properties, often linked to their ability to generate reactive oxygen species (ROS). researchgate.netdovepress.comnih.gov

The future of zinc phenoxide chemistry lies in the synergy between these advanced research directions. The development of next-generation ligands will directly benefit multimetallic catalysis. Computational modeling will accelerate the discovery of both new catalysts and functional materials. Finally, the exploration of new applications in materials science and biomedicine will continue to uncover the vast potential of these versatile zinc architectures, driving the field toward increasingly sophisticated and impactful innovations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity zinc diphenoxide, and how can reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves reacting zinc precursors (e.g., ZnCl₂) with phenolic ligands under anhydrous conditions. To ensure reproducibility:

  • Use inert atmospheres (argon/glovebox) to prevent oxidation .
  • Characterize intermediates via FT-IR and NMR to confirm ligand coordination .
  • Purity can be validated through elemental analysis and XRD to confirm crystallinity .
    • Key Data : Reported yields range from 65–85% depending on solvent polarity (e.g., THF vs. toluene) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :

  • Structural Analysis : Single-crystal XRD for bond-length/angle quantification; compare with DFT-optimized geometries .
  • Electronic Properties : UV-Vis spectroscopy to study ligand-to-metal charge transfer (LMCT) bands; cyclic voltammetry for redox potential determination .
    • Data Contradictions : Discrepancies in reported Zn-O bond lengths (1.95–2.10 Å) may arise from solvent coordination or polymorphism .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s catalytic activity across studies?

  • Methodological Answer :

  • Variable Isolation : Systematically test reaction parameters (temperature, solvent, substrate scope) to identify confounding factors .
  • Control Experiments : Compare catalytic performance with/without co-catalysts (e.g., Lewis acids) to clarify mechanistic pathways .
    • Case Study : Conflicting reports on epoxide ring-opening catalysis may stem from moisture sensitivity; use Karl Fischer titration to quantify trace water .

Q. How can computational modeling complement experimental data for this compound’s reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Map transition states and activation energies for ligand substitution or redox steps .
  • MD Simulations : Study solvent effects on catalytic intermediates .
    • Validation : Correlate computed Gibbs free energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate this compound’s instability in aqueous environments during biomedical applications?

  • Methodological Answer :

  • Encapsulation : Use liposomal or polymeric matrices to shield the compound from hydrolysis .
  • Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
    • Data Gap : Limited studies on long-term stability; recommend accelerated aging tests with Arrhenius modeling .

Methodological Frameworks for Research Design

Q. How to apply the PICO framework to this compound’s antimicrobial studies?

  • Population : Bacterial strains (e.g., E. coli, S. aureus).
  • Intervention : this compound at varying concentrations (10–100 μM).
  • Comparison : Standard antibiotics (e.g., ampicillin) or uncoordinated zinc ions.
  • Outcome : Minimum inhibitory concentration (MIC) and time-kill assays .

Q. What criteria (FINER) evaluate the feasibility of studying this compound’s environmental impact?

  • Feasible : Use microcosm experiments to simulate soil/water systems.
  • Novel : Investigate未被探索的降解副产物 via LC-MS.
  • Ethical : Adhere to EPA guidelines for ecotoxicity testing .
  • Relevant : Align with UN Sustainable Development Goals (e.g., Clean Water) .

Data Analysis and Contradiction Management

Q. How to reconcile conflicting spectroscopic data for this compound’s coordination geometry?

  • Step 1 : Compare XRD (solid-state) and EXAFS (solution-phase) data to identify solvent-induced structural changes .
  • Step 2 : Validate ligand protonation states using potentiometric titrations .

Q. What statistical methods address variability in catalytic turnover numbers (TONs)?

  • Approach : Apply ANOVA to assess significance of substrate electronic effects (Hammett plots) or steric bulk .
  • Outlier Handling : Use Grubbs’ test to exclude anomalous replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.